Product packaging for Ciglitazone, (S)-(Cat. No.:CAS No. 96207-23-7)

Ciglitazone, (S)-

Cat. No.: B12713418
CAS No.: 96207-23-7
M. Wt: 333.4 g/mol
InChI Key: YZFWTZACSRHJQD-HNNXBMFYSA-N
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Description

Contextualizing Thiazolidinediones within Endocrine and Metabolic Research

Thiazolidinediones are a class of drugs that function as insulin (B600854) sensitizers, directly addressing insulin resistance, a key factor in various metabolic conditions. rfppl.co.in Their mechanism of action is primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor highly expressed in adipose (fat) tissue. rndsystems.comcardiff.ac.uknih.gov

The activation of PPARγ by TZDs initiates a cascade of events that are central to endocrine and metabolic regulation:

Adipocyte Differentiation: TZDs promote the differentiation of preadipocytes into mature fat cells, a process known as adipogenesis. nih.gov This leads to an increase in the capacity of peripheral adipose tissue to store free fatty acids. cardiff.ac.uk

Lipid Repartitioning: By enhancing fatty acid uptake and storage in peripheral fat, TZDs help to reduce the amount of lipids available in the liver and muscle. cardiff.ac.uk This reduction in ectopic fat accumulation is believed to improve the sensitivity of these tissues to insulin.

Adipokine Modulation: Adipose tissue secretes various hormones known as adipokines that influence systemic metabolism. TZDs favorably alter the secretion profile of these hormones, notably increasing the production of adiponectin, which improves insulin action and has anti-inflammatory properties. cardiff.ac.uk

Anti-inflammatory Effects: Beyond their metabolic actions, TZDs exert anti-inflammatory effects through pathways such as the modulation of nuclear factor-kappaB. nih.gov

This mechanism of enhancing the body's sensitivity to insulin, rather than increasing insulin secretion, represented a novel strategy in metabolic disease research at the time of their discovery. cardiff.ac.ukresearchgate.net

Historical Significance of Ciglitazone (B1669021) as a Lead Compound in Pharmaceutical Discovery

The discovery of Ciglitazone by Takeda Pharmaceuticals in the late 1970s and early 1980s marked a turning point in the search for new treatments for type 2 diabetes. nih.govnih.govacs.orgresearchgate.net It was identified during a screening program for compounds with triglyceride-lowering properties, where it was also observed to have glucose-lowering effects in insulin-resistant animal models. researchgate.net

Ciglitazone established a crucial proof-of-concept: targeting PPARγ could effectively lower blood glucose in a state of insulin resistance. wikipedia.orgacs.org While Ciglitazone itself was found to have insufficient potency for clinical development, its discovery served as the essential lead structure. rfppl.co.inresearchgate.net This sparked intense research and development efforts, leading to the synthesis and eventual marketing of several analogue compounds, including troglitazone (B1681588), pioglitazone (B448), and rosiglitazone (B1679542). nih.govwikipedia.orgrfppl.co.in These subsequent drugs became important therapeutic options for managing type 2 diabetes, and their existence is a direct legacy of the pioneering research on Ciglitazone.

Key Properties of Ciglitazone
PropertyValue
Molecular FormulaC18H23NO3S newdrugapprovals.org
Molecular Weight333.44 g/mol rndsystems.com
Primary TargetPeroxisome proliferator-activated receptor gamma (PPARγ) nih.govwikipedia.org
EC50 for PPARγ3.0 µM nih.govwikipedia.orgnewdrugapprovals.org
ClassThiazolidinedione (TZD) nih.govwikipedia.org

Overview of Academic Research Directions for Ciglitazone, (S)-

Ciglitazone possesses a chiral center at the C5 position of the thiazolidinedione ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Ciglitazone and (R)-Ciglitazone. newdrugapprovals.org The study of the distinct biological activities of individual enantiomers is a critical aspect of pharmaceutical research, as they can have different potencies and effects. nih.govresearchgate.netscivisionpub.com

A significant focus of research for thiazolidinediones revolves around the phenomenon of in vivo racemization. The hydrogen atom at the chiral C5 position is acidic, which allows for its easy removal and re-addition under physiological conditions. acs.orgresearchgate.net This leads to the rapid interconversion of the (S) and (R) enantiomers within the body. researchgate.netacs.org

Key research findings and directions concerning the stereochemistry of Ciglitazone include:

Equivalent Potency and Racemization: Research has indicated that the two enantiomers of Ciglitazone exhibit equivalent antihyperglycemic potency in vivo. acs.org This is largely attributed to the rapid racemization that occurs, meaning that administering a pure single enantiomer results in the formation of a mixture of both forms in the body. acs.orgresearchgate.net

Stereoselective Activity in Analogues: In contrast, for other TZDs like rosiglitazone, the antidiabetic activity is primarily associated with the (S)-enantiomer. researchgate.net Similarly, for an analogue of Ciglitazone where in vivo racemization was not expected, the activity was found to reside entirely within the (S)-enantiomer. acs.org This highlights that in the absence of interconversion, the stereochemistry is critical for activity.

Enantiomer Synthesis and Separation: The ability to study individual enantiomers relies on methods to synthesize or separate them. Research documents synthetic pathways for creating specific enantiomers, such as (R)-ciglitazone, and chiral chromatography techniques have been developed to separate the enantiomers of related TZDs like pioglitazone for pharmacokinetic studies. newdrugapprovals.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO3S B12713418 Ciglitazone, (S)- CAS No. 96207-23-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96207-23-7

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

(5S)-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)/t15-/m0/s1

InChI Key

YZFWTZACSRHJQD-HNNXBMFYSA-N

Isomeric SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3

Canonical SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Origin of Product

United States

Synthetic Pathways and Stereochemical Considerations for Ciglitazone, S

General Synthetic Methodologies for the Thiazolidinedione Scaffold

The thiazolidinedione (TZD) ring is a privileged scaffold in medicinal chemistry, and various methods have been developed for its synthesis. nih.govresearchgate.net These strategies primarily involve ring-closure reactions and subsequent derivatizations to introduce desired functionalities.

Common Ring Closure and Derivatization Strategies

The most conventional method for synthesizing the 2,4-thiazolidinedione (B21345) core involves the reaction of thiourea (B124793) with an α-haloacetic acid, such as chloroacetic acid. nih.govjuniperpublishers.com This reaction is typically performed by refluxing the reactants in water, often with the addition of an acid like HCl, for several hours. nih.govjuniperpublishers.com The mechanism proceeds through an initial S-alkylation of thiourea by the chloroacetic acid, followed by an intramolecular cyclization to form a 2-imino-4-thiazolidinone intermediate, which is then hydrolyzed to the desired 2,4-thiazolidinedione. researchgate.netjuniperpublishers.com Microwave-assisted synthesis has been shown to accelerate this process significantly. juniperpublishers.com

Another common strategy utilizes dithiocarbamates as starting materials. juniperpublishers.com Derivatization of the TZD scaffold is crucial for modulating its biological activity. juniperpublishers.com Substitutions are most commonly introduced at the C-5 position of the ring. This is often achieved through a Knoevenagel condensation of the TZD with an appropriate aldehyde, a reaction that can be catalyzed by bases like piperidine. nih.govmdpi.com The N-3 position of the TZD ring can also be alkylated using alkyl or aryl halides in the presence of a base. juniperpublishers.com

Historical Development of Ciglitazone (B1669021) Synthesis

The first synthesis of a thiazolidinedione compound, ciglitazone, was reported by Takeda Pharmaceuticals in 1982. taylorandfrancis.comnih.gov The initial synthetic routes to ciglitazone and other "first-generation" glitazones often involved the condensation or nucleophilic substitution of a halogen-substituted nitrobenzene (B124822) with an alcohol precursor. nih.gov

A common synthetic route for racemic ciglitazone begins with the reaction of 1-methylcyclohexylmethanol with 4-chloronitrobenzene to form 4-(1-methylcyclohexylmethoxy)nitrobenzene. lookchem.comnewdrugapprovals.org This intermediate is then reduced to the corresponding aniline (B41778). lookchem.comnewdrugapprovals.org Diazotization of the aniline followed by a condensation reaction with methyl acrylate (B77674) yields a methyl 2-chloro-3-phenylpropionate derivative. lookchem.comnewdrugapprovals.org Finally, cyclization with thiourea, followed by hydrolysis, affords racemic ciglitazone. lookchem.comnewdrugapprovals.org

Approaches to Chiral Resolution and Asymmetric Synthesis Relevant to Ciglitazone Enantiomers

Ciglitazone possesses a chiral center at the C-5 position of the thiazolidinedione ring, leading to the existence of (R)- and (S)-enantiomers. nih.gov The separation of these enantiomers and the development of methods for their stereoselective synthesis are of significant interest.

Resolution of Racemic Ciglitazone

The separation of racemic mixtures into their individual enantiomers is a process known as chiral resolution. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like crystallization. ardena.com

For ciglitazone, chiral resolution of the racemic mixture has been successfully achieved using optically active amines, such as (+)- and (-)-1-phenylethylamine. researchgate.net This process takes advantage of the acidic nature of the thiazolidinedione ring. The reaction of racemic ciglitazone with an enantiopure amine in a suitable solvent like ethyl acetate (B1210297) leads to the formation of diastereomeric salts. researchgate.net Due to their different solubilities, one of the diastereomeric salts preferentially crystallizes, allowing for its separation. Subsequent treatment of the isolated salt with an acid liberates the corresponding enantiomer of ciglitazone. researchgate.netdrugapprovalsint.com

Asymmetric Transformation Techniques for Chiral Control

Asymmetric transformation is a powerful technique that can, in some cases, convert a racemic mixture into a single enantiomer, thereby achieving a theoretical yield of 100%. In the context of ciglitazone, an asymmetric transformation has been reported during the resolution with 1-phenylethylamine. researchgate.net This suggests that the C-5 stereocenter of ciglitazone is labile under the resolution conditions, allowing for in-situ racemization of the undesired enantiomer and its subsequent conversion to the desired diastereomeric salt. researchgate.netdrugapprovalsint.com The racemization of glitazone enantiomers is known to be pH-dependent, with the rate increasing at higher pH values. nih.gov

Considerations for the Synthesis of the (S)-Enantiomer

The direct synthesis of a specific enantiomer, known as asymmetric synthesis, is often a more efficient approach than resolving a racemic mixture. ethz.chwikipedia.org This can be achieved using chiral auxiliaries, chiral catalysts, or enzymes. ethz.chunipd.it

For the synthesis of (S)-Ciglitazone, a chiral synthesis approach can be employed starting from a resolved chiral precursor. newdrugapprovals.orgdrugapprovalsint.com For instance, the intermediate 2-chloro-3-(4-((1-methylcyclohexyl)methoxy)phenyl)propanoic acid can be resolved using an optically active amine. newdrugapprovals.orgdrugapprovalsint.com The desired (S)-enantiomer of this chloro acid can then be carried forward through the subsequent reaction steps, including esterification and substitution with a thiocyanate (B1210189) source, followed by cyclization and hydrolysis to yield (S)-Ciglitazone. newdrugapprovals.orgdrugapprovalsint.com

Recent advancements in asymmetric catalysis, such as iridium-catalyzed asymmetric hydrogenation of exocyclic alkenes derived from thiazolidinediones, offer promising routes for the enantioselective synthesis of chiral thiazolidinedione derivatives. researchgate.net These methods provide direct access to the desired enantiomer with high enantioselectivity. researchgate.net

Molecular Mechanisms of Action of Ciglitazone, S

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

The primary and most well-characterized mechanism of action for (S)-Ciglitazone is its function as a ligand for PPARγ, a nuclear hormone receptor that plays a crucial role in adipogenesis, glucose homeostasis, and lipid metabolism. aai.orgnih.govahajournals.org

(S)-Ciglitazone is a potent and selective ligand that binds directly to the ligand-binding domain (LBD) of PPARγ. ebi.ac.uk The binding affinity, often expressed as the half-maximal effective concentration (EC50), for (S)-Ciglitazone is approximately 3.0 μM. ebi.ac.uk Upon binding, it induces a conformational change in the receptor, which is a critical step for its activation. oup.com The ligand-binding pocket of PPARγ is relatively large and can accommodate various ligands; (S)-Ciglitazone's polar head interacts with residues in one arm of the pocket, while its hydrophobic tail orients into other regions. nih.govbiorxiv.org

Kinetic studies have revealed that the binding process itself is complex. Research using techniques like NMR spectroscopy and surface plasmon resonance (SPR) on PPARγ ligands suggests a multi-step mechanism. biorxiv.org This often involves an initial fast binding step, followed by a slower conformational change of the receptor-ligand complex. biorxiv.org This induced-fit model is supported by observations that various synthetic PPARγ ligands exhibit fast kinetic rates of binding. biorxiv.org

Binding and Activation Characteristics of (S)-Ciglitazone
ParameterValue/DescriptionReference
Receptor TargetPeroxisome Proliferator-Activated Receptor Gamma (PPARγ) ebi.ac.uk
Binding Affinity (EC50)3.0 μM ebi.ac.uk
Binding MechanismLikely a multi-step induced fit model with initial fast binding followed by slower conformational changes. biorxiv.org

Once (S)-Ciglitazone binds to and activates PPARγ, the receptor undergoes a conformational shift that facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. oup.com The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor. nih.govahajournals.orgaacrjournals.org This PPARγ/RXR heterodimer is the functional unit that binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govaacrjournals.org

Binding of the heterodimer to PPREs initiates the transcription of a suite of genes involved in various metabolic processes. nih.gov For instance, in HepG2 liver cells, (S)-Ciglitazone treatment was shown to upregulate the mRNA levels of apolipoproteins apoAI and apoE while down-regulating apoB100 and apoCI. scirp.org This transcriptional regulation is central to the insulin-sensitizing and metabolic effects attributed to PPARγ agonists. ebi.ac.uk Furthermore, studies in oral cancer cells have shown that (S)-Ciglitazone, in combination with an RXR agonist, can augment the formation of the PPARγ/RXRα heterodimer, leading to increased binding to DNA and enhanced functional activity. iiarjournals.orgiiarjournals.org

The effects of (S)-Ciglitazone on PPARγ signaling are highly dependent on its concentration. At lower, micromolar concentrations, its actions are often mediated through PPARγ activation. For example, in human vascular smooth muscle cells (HASMCs), (S)-Ciglitazone at concentrations of 1, 5, and 10 μmol/L induced the expression of Interferon Regulatory Factor-1 (IRF-1) mRNA in a dose-dependent manner, an effect mediated by PPARγ. ahajournals.org Similarly, in human airway smooth muscle cells, 10 µM of (S)-Ciglitazone was shown to inhibit TNFα-induced ICAM-1 expression through a PPARγ-dependent pathway. cgu.edu.tw

However, as the concentration increases, PPARγ-independent effects become more prominent. tandfonline.comnih.gov In studies on human glioma cells, (S)-Ciglitazone induced apoptosis at concentrations greater than 30 μM, an effect found to be independent of PPARγ. ebi.ac.uk In LNCaP prostate cancer cells, complete suppression of androgen receptor protein expression required a high concentration of approximately 60 μM of (S)-Ciglitazone, an action that was also determined to be PPARγ-independent. nih.gov In rat cerebellar granule neurons, toxicity was observed at 100 µM after 24 hours of exposure. genedetect.com

Concentration-Dependent Effects of (S)-Ciglitazone
ConcentrationCell LineObserved EffectMechanismReference
1-10 μmol/LHASMCsUpregulated IRF-1 mRNA expressionPPARγ-dependent ahajournals.org
10 μMHuman Airway Smooth Muscle CellsInhibited TNFα-induced ICAM-1 expressionPPARγ-dependent cgu.edu.tw
>30 μMT98G (Human Glioma)Induced apoptosisPPARγ-independent ebi.ac.uk
~60 μMLNCaP (Prostate Cancer)Complete suppression of androgen receptor expressionPPARγ-independent nih.gov
100 μMRat Cerebellar Granule NeuronsNeurotoxicityNot specified genedetect.com

Cellular and Subcellular Targets of Ciglitazone, S

Nuclear Receptor and Transcriptional Regulators

(S)-Ciglitazone's mechanism of action is significantly tied to its ability to influence the activity of nuclear receptors and other transcription factors, thereby altering gene expression profiles related to various cellular processes.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

(S)-Ciglitazone is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. drugbank.comwikipedia.orgnih.gov The binding of (S)-Ciglitazone to the PPARγ ligand-binding domain occurs with an EC50 of 3.0 μM. newdrugapprovals.orgwikipedia.org This interaction initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. nih.gov

The activation of PPARγ by (S)-Ciglitazone has been shown to induce adipogenesis and decrease osteoblastogenesis in human mesenchymal stem cells. drugbank.comwikipedia.org In various cancer cell lines, the activation of PPARγ by ciglitazone (B1669021) has been linked to the inhibition of cell growth and induction of apoptosis. aacrjournals.orgbioscientifica.com However, it is important to note that some of the anti-proliferative and apoptotic effects of ciglitazone can occur through PPARγ-independent pathways, particularly at higher concentrations. bioscientifica.complos.orgnih.gov For instance, in T24 bladder cancer cells, ciglitazone-induced apoptosis was found to be independent of PPARγ activation. plos.org Similarly, studies on prostate cancer cells have shown that while some effects of ciglitazone are mediated by PPARγ, others are not. tandfonline.com

The transcriptional activity of PPARγ is also influenced by its interaction with other proteins. For example, cyclin D1 has been shown to decrease the transcriptional activity of PPARγ. tandfonline.com Therefore, the cellular context and the interplay with other signaling pathways are critical in determining the ultimate biological response to (S)-Ciglitazone-mediated PPARγ activation.

Retinoid X Receptor (RXR)

The biological activity of PPARγ is dependent on its heterodimerization with the Retinoid X Receptor (RXR). nih.govresearchgate.net Upon ligand binding, PPARγ forms a complex with RXR, which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. researchgate.netscnu.edu.cn

Studies have shown that the combined administration of PPARγ agonists like ciglitazone and RXR ligands, such as 9-cis retinoic acid, can have synergistic effects. In human osteosarcoma cell lines, the combination of ciglitazone and 9-cis retinoic acid resulted in a stronger induction of cell death compared to either agent alone. nih.govnih.gov This suggests that the activation of both partners of the heterodimer can enhance the downstream signaling and cellular responses.

While ciglitazone itself is a ligand for PPARγ, the functional activity of the PPARγ/RXR heterodimer is central to its mechanism of action in regulating gene expression.

CCAAT/Enhancer-Binding Proteins (C/EBPα, C/EBPβ)

The CCAAT/Enhancer-Binding Proteins (C/EBPs), particularly C/EBPα and C/EBPβ, are key transcription factors in the process of adipocyte differentiation, and their expression and activity are influenced by (S)-Ciglitazone. nih.govaacrjournals.org In bovine skeletal muscle satellite cells, treatment with ciglitazone significantly increased the gene expression of both C/EBPα and C/EBPβ, alongside PPARγ. nih.govnih.gov This upregulation is consistent with the role of these factors in promoting adipogenesis. nih.gov

The interplay between PPARγ and C/EBPs is crucial for adipocyte differentiation. C/EBPβ is known to induce the expression of PPARγ, which in turn activates C/EBPα. aacrjournals.org Studies in preadipocyte cell lines have shown that ciglitazone treatment leads to a significant increase in PPARγ1 protein, and the induction of C/EBPα appears to correspond with this increase. oup.com This coordinated regulation of transcription factors drives the complex process of adipogenesis.

The induction of C/EBPα and C/EBPβ by ciglitazone highlights its role in modulating the transcriptional network that governs cell fate decisions, particularly in the context of adipogenic differentiation.

Sp1 Transcription Factor

The Sp1 transcription factor, a ubiquitous nuclear factor involved in the basal transcription of many genes, is another target of (S)-Ciglitazone's action, particularly in a PPARγ-independent manner. researchgate.netnih.gov Sp1 can mediate the regulation of gene expression in response to various signals, including hormones like insulin (B600854). researchgate.netnih.govdiabetesjournals.org

In the context of ciglitazone's effects, it has been proposed that the regulation of the cell cycle inhibitor p27Kip1 gene transcription could occur through the binding of the Sp1 transcription factor to its binding elements in the promoter region. plos.orgnih.gov This hypothesis arose from the observation that the upregulation of p27Kip1 by ciglitazone in RT4 bladder cancer cells was not prevented by a PPARγ antagonist, suggesting a PPARγ-independent mechanism. plos.orgnih.gov

Sp1's activity can be modulated by post-translational modifications such as phosphorylation, which can either increase or decrease its DNA binding and transcriptional activity. nih.gov While the direct interaction between (S)-Ciglitazone and Sp1 is not fully elucidated, the evidence points towards an indirect regulatory role, likely through the modulation of signaling cascades that affect Sp1 activity.

Apoptosis and Cell Cycle Regulatory Proteins

(S)-Ciglitazone exerts significant effects on cell fate by modulating the expression and activity of key proteins that govern apoptosis and the cell cycle. These effects can be both dependent and independent of PPARγ activation. plos.orgnih.gov

In various cancer cell lines, ciglitazone has been shown to induce apoptosis. nih.govplos.org For instance, in T24 bladder cancer cells, ciglitazone triggers apoptosis through both the extrinsic and intrinsic pathways. researchgate.netplos.org This involves the activation of caspases, including caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP). plos.orgresearchgate.net Furthermore, ciglitazone can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and cleavage of the pro-apoptotic protein Bid. plos.org In human glioma cells, ciglitazone-induced apoptosis is associated with the downregulation of XIAP and Survivin. nih.gov

Ciglitazone also influences the cell cycle, often leading to cell cycle arrest. aacrjournals.orgnih.gov In HT-29 colon cancer cells, ciglitazone induces a G1/S phase arrest, which is correlated with an increase in the protein levels of the cyclin-dependent kinase inhibitor p27Kip1. scnu.edu.cnnih.gov In RT4 bladder cancer cells, ciglitazone causes a G2/M arrest, characterized by an overexpression of p53, p21waf1/CIP1, and p27Kip1, along with a decrease in cyclin B1. researchgate.netplos.orgplos.org Similarly, in human ovarian cancer cells, ciglitazone induces a G1/S growth arrest followed by apoptosis. aacrjournals.org The regulation of these cell cycle proteins, such as the downregulation of cyclin D1 in prostate cancer cells, contributes to the anti-proliferative effects of ciglitazone. tandfonline.com

It is noteworthy that some of these effects on apoptosis and cell cycle regulation are observed at high concentrations of ciglitazone and can be independent of PPARγ activation. plos.orgnih.gov

TNF-Related Apoptosis-Inducing Ligand (TRAIL) and its Receptors (DR4, DR5)

Ciglitazone has been shown to modulate the extrinsic apoptosis pathway by targeting the TNF-Related Apoptosis-Inducing Ligand (TRAIL) system. In certain cancer cells, such as high-grade T24 bladder cancer cells and Ca Ski cervical cancer cells, ciglitazone treatment leads to an upregulation of both soluble and membrane-bound TRAIL. nih.govnih.govresearchgate.net This increase in TRAIL is significant because TRAIL is a cytokine that can selectively induce apoptosis in cancer cells without causing toxicity in normal cells. nih.govresearchgate.net

The apoptotic signal initiated by TRAIL is transmitted through its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2). nih.govplos.org Research indicates that ciglitazone's pro-apoptotic activity involves these receptors. In some cell lines, ciglitazone upregulates the expression of DR4 and DR5. nih.govnih.gov In other cases, while not altering the expression levels of DR4 and DR5, ciglitazone-induced apoptosis is dependent on the activation of these receptors. researchgate.netplos.org The requirement for DR4 and DR5 was confirmed in experiments where blocking these receptors with specific antibodies significantly inhibited ciglitazone-promoted apoptosis. nih.govplos.org

A key finding is that ciglitazone can sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis. nih.govnih.govnih.gov This suggests a potential role for ciglitazone in overcoming TRAIL resistance, a common challenge in cancer therapy. nih.govnih.gov The mechanism for this sensitization is linked to ciglitazone's ability to upregulate TRAIL and concurrently downregulate inhibitory proteins of the apoptosis pathway. nih.govresearchgate.net

Table 1: Effect of (S)-Ciglitazone on the TRAIL Pathway

Target Effect of (S)-Ciglitazone Observed In Finding
TRAIL Upregulation of soluble and membrane-bound forms Bladder and cervical cancer cells Induces apoptosis and sensitizes resistant cells to TRAIL. nih.govnih.govresearchgate.net

Caspase Cascade Elements (Caspase 3, 8, 9, Bid, PARP)

Ciglitazone triggers apoptosis by activating the caspase cascade, a critical component of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govnih.gov Activation of the extrinsic pathway is marked by the cleavage and activation of the initiator caspase-8. nih.govnih.gov The intrinsic pathway is initiated by the activation of caspase-9. nih.govnih.gov Studies have demonstrated that ciglitazone treatment leads to the enhanced processing of both procaspase-8 and procaspase-9 into their active forms in various cancer cell lines. nih.govnih.gov

Both initiator caspases converge to activate the executioner caspase, caspase-3. nih.govnih.gov Ciglitazone induces the cleavage of procaspase-3, and its activation is further confirmed by the cleavage of one of its key substrates, Poly (ADP-ribose) polymerase (PARP). nih.govnih.govcapes.gov.brebi.ac.uk The cleavage of PARP from its full-length form (116 kDa) to an inactive fragment (85 kDa) is a hallmark of apoptosis. nih.gov

Furthermore, ciglitazone influences the crosstalk between the extrinsic and intrinsic pathways through the cleavage of Bid (BH3 interacting-domain death agonist). nih.govnih.gov Caspase-8-mediated cleavage of Bid into its truncated form (tBid) allows it to translocate to the mitochondria and amplify the apoptotic signal, demonstrating that cells can utilize this amplification loop after ciglitazone exposure. nih.gov The essential role of caspases in ciglitazone-induced cell death was confirmed by experiments showing that specific inhibitors of caspase-8 and caspase-9 can block the apoptotic process. nih.govnih.govresearchgate.net

Table 2: Activation of Caspase Cascade by (S)-Ciglitazone

Element Effect of (S)-Ciglitazone Pathway Significance
Caspase-8 Activation/Cleavage Extrinsic Initiates death receptor-mediated apoptosis. nih.govnih.govcapes.gov.br
Caspase-9 Activation/Cleavage Intrinsic Initiates mitochondria-mediated apoptosis. nih.govnih.govcapes.gov.br
Caspase-3 Activation/Cleavage Execution Key executioner caspase, cleaves cellular substrates. nih.govnih.govcapes.gov.br
Bid Cleavage/Truncation Crosstalk Links extrinsic to intrinsic pathway, amplifying the signal. nih.govnih.gov

Cellular FLICE-Like Inhibitory Protein (c-FLIP) Isoforms (c-FLIPL, c-FLIPS)

Cellular FLICE-like inhibitory protein (c-FLIP) is a master anti-apoptotic protein that structurally resembles procaspase-8 but lacks enzymatic activity. researchgate.netoncotarget.comdovepress.com By binding to the death-inducing signaling complex (DISC), it prevents the activation of caspase-8. nih.govresearchgate.net Two main isoforms, a long form (c-FLIPL) and a short form (c-FLIPS), are key regulators of this process. nih.govresearchgate.netoncotarget.com

Research has identified c-FLIP as a crucial target of ciglitazone. Treatment with ciglitazone has been shown to dramatically reduce the protein levels of both c-FLIPL and c-FLIPS in cancer cells. nih.govoncotarget.com This downregulation of c-FLIP is associated with ciglitazone-induced apoptosis and is a key mechanism by which ciglitazone sensitizes cancer cells to TRAIL. nih.govnih.govnih.gov By reducing the levels of this major inhibitor, ciglitazone lowers the threshold for caspase-8 activation at the DISC. nih.govresearchgate.net

The mechanism underlying the reduction of c-FLIP levels involves the ubiquitin-proteasome system. nih.gov C-FLIP isoforms are known to be short-lived proteins regulated by proteasomal degradation. nih.govnih.gov Studies using proteasome inhibitors, such as MG132, have shown that they can prevent the ciglitazone-induced reduction of c-FLIP, indicating that ciglitazone promotes the proteasome-dependent degradation of c-FLIP proteins. oncotarget.com

Table 3: Downregulation of c-FLIP Isoforms by (S)-Ciglitazone

Isoform Effect of (S)-Ciglitazone Mechanism Consequence
c-FLIPL (long) Downregulation Proteasome-dependent degradation Sensitization to TRAIL-induced apoptosis. nih.govoncotarget.com

Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic members. biomolther.orgthno.orgwikipedia.org This family includes anti-apoptotic proteins like Bcl-2 and Bcl-xL, and pro-apoptotic proteins which are further divided into effectors (e.g., Bax, Bak) and BH3-only proteins (e.g., Bid, Bad). biomolther.org

(S)-Ciglitazone has been found to modulate the expression and function of key Bcl-2 family members. In studies on bladder cancer cells, ciglitazone treatment resulted in a drastic decrease in the protein level of the anti-apoptotic member Bcl-2. nih.gov In the same context, the level of the pro-apoptotic effector protein Bax remained unchanged. nih.govnih.gov The reduction in the Bcl-2/Bax ratio shifts the cellular balance in favor of apoptosis.

In addition to downregulating Bcl-2, ciglitazone's action on the Bcl-2 family is highlighted by its ability to induce the cleavage of the BH3-only protein Bid, as discussed previously. nih.govnih.gov The resulting truncated Bid (tBid) activates the mitochondrial pathway, further underscoring ciglitazone's role in modulating this family of proteins to promote cell death. Some evidence also suggests that thiazolidinediones, including ciglitazone, can directly block the inhibitory interaction between anti-apoptotic proteins (Bcl-2/Bcl-xL) and their pro-apoptotic counterparts. bioscientifica.com

Table 4: Modulation of Bcl-2 Family Proteins by (S)-Ciglitazone

Protein Family Role Effect of (S)-Ciglitazone Outcome
Bcl-2 Anti-apoptotic Drastic decrease in protein level Promotes apoptosis. nih.gov
Bax Pro-apoptotic Expression level unchanged Reduction in Bcl-2/Bax ratio favors apoptosis. nih.govnih.gov

Cyclin-Dependent Kinase Inhibitors (p21waf1/CIP1, p27Kip1) and Cyclin B1

In addition to inducing apoptosis, (S)-Ciglitazone can halt cell cycle progression. This effect is mediated by its influence on cyclin-dependent kinases (CDKs) and their regulators. In certain cell types, such as well-differentiated RT4 bladder cancer cells, ciglitazone induces a G2/M cell cycle arrest. nih.gov This arrest is accompanied by a marked overexpression of the cyclin-dependent kinase inhibitors (CKIs) p21waf1/CIP1 and p27Kip1, along with a decrease in the level of cyclin B1. nih.gov Cyclin B1 is essential for the G2/M transition, and its downregulation contributes to the arrest at this checkpoint. nih.gov

In other models, such as HT-29 colon cancer cells, ciglitazone causes a G1/S phase arrest by specifically upregulating p27Kip1. nih.gov The increase in p27Kip1 protein levels is a result of both increased gene transcription and inhibition of its degradation by the proteasome. nih.gov The elevated p27Kip1 then inhibits CDK2 activity, preventing the cell from entering the S phase. nih.gov The upregulation of p21 and p27 appears to be a common mechanism for thiazolidinediones to exert their anti-proliferative effects. bioscientifica.comsemanticscholar.org

Table 5: (S)-Ciglitazone's Effect on Cell Cycle Regulators

Regulator Class Effect of (S)-Ciglitazone Consequence
p21waf1/CIP1 CKI Upregulation Contributes to G2/M arrest. nih.gov
p27Kip1 CKI Upregulation Induces G1/S or G2/M arrest. nih.govnih.gov

Retinoblastoma Protein (Rb) and Histone Deacetylase 3 (HDAC3) Interactions

The Retinoblastoma protein (Rb) is a well-known tumor suppressor that controls the cell cycle by interacting with transcription factors and chromatin-remodeling proteins, including histone deacetylases (HDACs). mdpi.com Specifically, unphosphorylated Rb can recruit HDAC3 to the promoters of certain genes to repress their transcription. researchgate.net

An important interaction has been identified between Rb, HDAC3, and PPARγ, the primary nuclear receptor target for ciglitazone. researchgate.netnih.gov Research has shown that Rb and HDAC3 can form a complex with PPARγ. researchgate.netnih.gov This PPARγ-Rb-HDAC3 complex attenuates the transcriptional activity of PPARγ, thereby inhibiting its capacity to drive gene expression and subsequent biological processes like adipocyte differentiation. researchgate.netnih.gov

The activity of this repressive complex is regulated by the phosphorylation state of Rb. nih.gov When Rb is phosphorylated (its inactive state), it dissociates from the complex, releasing the inhibition on PPARγ. nih.gov Therefore, the cellular context regarding Rb and HDAC3 activity can fine-tune the cellular response to PPARγ ligands like ciglitazone. researchgate.netnih.gov This interaction highlights a sophisticated layer of regulation where the effects of ciglitazone are not solely dependent on its binding to PPARγ but also on the status of key cellular tumor suppressors and epigenetic modifiers. researchgate.net

Kinases and Lipid Metabolism Enzymes

(S)-Ciglitazone's effects extend to modulating key signaling kinases and enzymes involved in lipid metabolism, often as a consequence of activating PPARγ.

In the context of kinases, PPARγ activators like ciglitazone have been shown to inhibit vascular endothelial growth factor (VEGF)-induced migration of human umbilical vein endothelial cells (EC). nih.gov This anti-migratory effect is linked to the inhibition of the phosphatidylinositol-3-kinase (PI3K) -> Akt signaling pathway. Specifically, ciglitazone significantly inhibits the VEGF-induced phosphorylation and activation of Akt, a critical kinase for cell survival and migration. nih.gov

Regarding lipid metabolism, ciglitazone, as a PPARγ agonist, directly influences the expression of numerous genes involved in this process. In bovine satellite cells undergoing adipogenic transdifferentiation, ciglitazone treatment dose-dependently increased the expression of key adipogenic and lipid metabolism genes, including:

Acetyl-coenzyme A carboxylase (ACC) nih.gov

Fatty acid synthase (FAS) nih.gov

Stearoyl-CoA desaturase (SCD) nih.gov

Lipoprotein lipase (B570770) (LPL) nih.gov

Fatty acid binding protein 4 (FABP4) nih.gov

Perilipin 2 (PLIN2) nih.gov

In human hepatocytes, ciglitazone treatment activates PPAR response elements, leading to the induction of genes involved in fatty acid oxidation. plos.org This demonstrates its role in shifting cellular metabolism towards a catabolic, fasted-like state. plos.org The compound's influence on these pathways underscores its function as a potent regulator of both signaling cascades and metabolic homeostasis.

Table 6: Chemical Compounds Mentioned

Compound Name
(S)-Ciglitazone
Acetyl-coenzyme A
Bax
Bcl-2
Bcl-xL
Bid
Caspase-3
Caspase-8
Caspase-9
c-FLIP
Cyclin B1
DR4 (TRAIL-R1)
DR5 (TRAIL-R2)
GW9662
Histone Deacetylase 3 (HDAC3)
MG132
p21waf1/CIP1
p27Kip1
PARP
Pioglitazone (B448)
PPARγ
Retinoblastoma Protein (Rb)
Rosiglitazone (B1679542)
TNF-Related Apoptosis-Inducing Ligand (TRAIL)
Troglitazone (B1681588)
Z-IETD-FMK

PI3K-Akt Signaling Pathway Components

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.govgenome.jp Ciglitazone has been shown to modulate this pathway in various cell types, often leading to anti-inflammatory and pro-survival effects.

In the context of hemorrhagic shock, Ciglitazone treatment has been demonstrated to increase the phosphorylation of the pro-survival kinase Akt in the lungs of rats. nih.gov This activation of Akt is associated with a reduction in apoptosis, or programmed cell death, and a decrease in the activity of caspase-3, a key executioner enzyme in the apoptotic process. nih.gov The activation of the PI3K/Akt pathway by Ciglitazone is believed to be a key mechanism behind its protective effects against lung injury following severe hemorrhage. nih.govnih.gov

Furthermore, in bovine skeletal muscle satellite cells, the PI3K-Akt signaling pathway is recognized for its significant role in adipocyte differentiation and adipogenesis. Inhibition of this pathway can suppress the differentiation process and decrease the expression of adipogenic genes. Conversely, the promotion of adipogenic transdifferentiation by Ciglitazone in these cells involves the modulation of several signaling pathways, including the PI3K-Akt pathway. oregonstate.edu

Studies in rat microvascular endothelial cells (RMVECs) have shown that oxidized low-density lipoprotein (ox-LDL) can decrease the phosphorylation of both eNOS and Akt, leading to increased cell aging and apoptosis. nih.gov Pre-treatment with Ciglitazone was found to effectively reverse these effects, promoting nitric oxide synthesis through the activation of Akt and upregulation of eNOS expression. nih.gov This suggests that Ciglitazone's protective effects on endothelial cells are, at least in part, mediated through the PI3K-Akt pathway. nih.gov

Table 1: Effects of Ciglitazone on the PI3K-Akt Signaling Pathway

Cell/Tissue Type Effect of Ciglitazone Downstream Consequences Reference
Rat Lung (post-hemorrhagic shock) Increased phosphorylation of Akt Reduced apoptosis, decreased caspase-3 activity, cell survival nih.gov
Bovine Skeletal Muscle Satellite Cells Modulation of the pathway Promotion of adipogenic transdifferentiation oregonstate.edu
Rat Microvascular Endothelial Cells Reversal of ox-LDL-induced decrease in Akt phosphorylation Increased nitric oxide synthesis, reduced cell aging and apoptosis nih.gov

AMP-Activated Protein Kinase (AMPK)/eNOS Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, modulates various metabolic processes. mdpi.comdovepress.com The endothelial nitric oxide synthase (eNOS) is responsible for producing nitric oxide (NO), a key signaling molecule in the cardiovascular system. The AMPK/eNOS pathway is a significant target for Ciglitazone's vasoprotective effects.

Ciglitazone has been shown to protect rat microvascular endothelial cells from injury induced by ox-LDL by modulating the PPARγ-dependent AMPK/eNOS pathway. nih.govunich.it Ox-LDL suppresses the phosphorylation of AMPK, which is prevented by Ciglitazone treatment. nih.gov The activation of AMPK by Ciglitazone is crucial for its ability to enhance eNOS function, increase nitric oxide synthesis, and promote angiogenesis, while reducing endothelial cell aging and apoptosis. nih.govnih.gov Inhibition of AMPK has been shown to abolish these protective effects of Ciglitazone. nih.govmdpi.com

Furthermore, the activation of AMPK by Ciglitazone is dependent on peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Inhibition of PPARγ suppresses AMPK phosphorylation and consequently diminishes the beneficial effects of Ciglitazone on eNOS expression and nitric oxide production. nih.gov This highlights a direct signaling cascade where Ciglitazone activates PPARγ, which in turn activates the AMPK/eNOS pathway. nih.govresearchgate.net In some cellular contexts, Ciglitazone has been shown to activate AMPK, which then leads to the inactivation of mTOR, a key regulator of protein synthesis. unc.edu

JNK Kinase

c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, inflammation, and apoptosis. aai.orgnih.gov Research indicates that Ciglitazone can modulate JNK activity, although the effects appear to be context-dependent.

In a model of polymicrobial sepsis, in vivo treatment with Ciglitazone markedly reduced the activity of JNK in the lung. aai.org This reduction in JNK activation was associated with the amelioration of systemic inflammation, including decreased cytokine production and reduced neutrophil infiltration. aai.org The anti-inflammatory effects of Ciglitazone in this model are linked to the downregulation of the JNK/AP-1 signaling pathway. aai.org

Conversely, in cultured primary astrocytes, Ciglitazone has been shown to activate JNK, as well as other MAP kinases like Erk and p38. nih.gov This activation was suggested to occur through a PPARγ-independent mechanism involving the generation of reactive oxygen species (ROS). nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, Ciglitazone treatment led to increased phosphorylation of JNK. nih.gov However, in this case, a JNK inhibitor did not reverse the effects of Ciglitazone on the expression of PDK1, a downstream target of the PI3K/Akt pathway, suggesting that JNK activation might be a parallel but independent event. nih.govresearchgate.net

In the context of DNA damage-induced neuronal death, the JNK pathway is implicated as a pro-apoptotic signal. researchgate.net While not directly testing Ciglitazone, this study highlights the complex role of JNK in cell fate decisions. researchgate.net

Fatty Acid Synthase and Stearoyl-CoA Desaturase

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids, producing palmitate from acetyl-CoA and malonyl-CoA. plos.orgwikipedia.org Stearoyl-CoA desaturase (SCD) is a rate-limiting enzyme that introduces a double bond into saturated fatty acids, primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively. diabetesjournals.orgnih.gov

In bovine skeletal muscle satellite cells undergoing adipogenic transdifferentiation, Ciglitazone treatment significantly increased the relative expression of both fatty acid synthase and stearoyl-CoA desaturase. koreascience.krnih.gov This upregulation is part of a broader program of adipogenic gene expression induced by Ciglitazone, which also includes increased expression of PPARγ and other key transcription factors. koreascience.kr

However, in 3T3-L1 adipocytes, thiazolidinediones (TZDs) like troglitazone and pioglitazone have been shown to repress SCD1 gene expression. diabetesjournals.org This leads to an altered fatty acid composition, with an increase in saturated fatty acids and a decrease in monounsaturated fatty acids. diabetesjournals.org In contrast, another study found that pioglitazone treatment increased SCD1 mRNA and protein in human adipose tissue, and this was positively correlated with PPARγ expression. nih.gov The differing effects of TZDs on SCD1 expression may be dependent on the specific TZD used, the cell type, and the experimental conditions. diabetesjournals.orgnih.govnih.gov

Other Distinct Molecular Entities

Ox-LDL Receptor-1 (LOX-1)

The lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) is a scavenger receptor that plays a critical role in the pathogenesis of atherosclerosis by mediating the uptake of ox-LDL by vascular cells. nih.govresearchgate.net

Ciglitazone has been shown to suppress the expression of LOX-1 protein in rat microvascular endothelial cells. nih.gov This effect is dependent on both PPARγ and AMPK, as blocking either of these molecules re-enhances LOX-1 expression. nih.govnih.gov The downregulation of LOX-1 by Ciglitazone is a key part of its protective mechanism against ox-LDL-induced endothelial dysfunction. By suppressing LOX-1, Ciglitazone prevents the downstream negative effects of ox-LDL, such as the suppression of eNOS and nitric oxide synthesis. nih.gov Silencing LOX-1 has been shown to largely prevent the ox-LDL-induced suppression of eNOS and nitric oxide production. nih.gov This indicates that Ciglitazone's beneficial effects on the endothelium are significantly mediated through its regulation of the PPARγ/AMPK/LOX-1 axis. nih.govresearchgate.net

Adiponectin

Adiponectin is an adipokine, a hormone secreted by adipose tissue, that plays a crucial role in regulating glucose levels and fatty acid breakdown. It is known for its insulin-sensitizing, anti-inflammatory, and anti-atherosclerotic properties. caldic.com

Ciglitazone, as a PPARγ agonist, has been shown to effectively increase the secretion of adiponectin. In studies with bovine satellite cells, treatment with Ciglitazone led to a significant increase in the concentration of adiponectin in the culture medium. koreascience.kr This increased adiponectin secretion is associated with the adipogenic transdifferentiation of these cells.

The ability of thiazolidinediones, including Ciglitazone, to increase adiponectin production is a key aspect of their therapeutic effects. unc.edu The insulin-sensitizing effects of these drugs are believed to be at least partially mediated by their induction of adiponectin. caldic.com In human adipose tissue cultures, TZDs have been shown to enhance the expression of adiponectin mRNA and protein. physiology.org However, the response to TZDs can be depot-dependent, with subcutaneous adipose tissue appearing to be more responsive in terms of increasing adiponectin secretion compared to visceral adipose tissue. physiology.orgoup.com

Table 2: Summary of Compound Names Mentioned

Compound Name
(S)-Ciglitazone
15d-PGJ2
Acetyl-CoA
Akt
AMP-activated protein kinase (AMPK)
AP-1
Bezafibrate
Caspase-3
Ciglitazone
Clofibric acid
eNOS (endothelial nitric oxide synthase)
Erk
Fatty Acid Synthase (FASN)
Fenofibrate
GW9662
JNK (c-Jun N-terminal kinase)
LOX-1 (Ox-LDL Receptor-1)
Malonyl-CoA
Metformin
Miltefosine
mTOR
Myristic acid
Myristoleic acid
NADPH
Nitric Oxide (NO)
NVP-BEZ235
Oleic acid
Oleoyl-CoA
Ox-LDL (oxidized low-density lipoprotein)
p38
Palmitate
Palmitic acid
Palmitoleic acid
Palmitoleoyl-CoA
Palmitoyl-CoA
PDK1
Perifosine
Phosphatidylinositol 3-kinase (PI3K)
Pioglitazone
PPARγ (peroxisome proliferator-activated receptor-gamma)
Rheb
Riociguat
Rosiglitazone
Stearate
Stearic acid
Stearoyl-CoA
Stearoyl-CoA Desaturase (SCD)
Troglitazone
TSC2

Perilipin 2 (PLIN2)

Perilipin 2 (PLIN2), also known as adipose differentiation-related protein (ADRP), is a protein associated with the surface of intracellular lipid droplets. wikipedia.org It plays a crucial role in managing the storage of neutral lipids. wikipedia.org

Studies on bovine satellite cells (BSCs) have demonstrated that treatment with ciglitazone leads to a significant increase in the expression of PLIN2. nih.govkoreascience.kr This upregulation of PLIN2 is part of a broader adipogenic effect induced by ciglitazone, which also includes increased expression of PPARγ and other markers of fat cell differentiation like CCAAT/enhancer-binding proteins (C/EBPα and C/EBPβ), fatty acid synthase (FAS), and stearoyl-CoA desaturase (SCD). nih.govkoreascience.kr The increased expression of PLIN2 facilitates the accumulation of lipid droplets within the cells. nih.gov In these studies, the effect of ciglitazone on PLIN2 expression was dose-dependent. nih.gov

The upregulation of PLIN2 is a key indicator of the early stages of adipocyte differentiation. nih.gov Research has shown that higher PLIN2 expression, along with increased adiponectin levels, promotes greater accumulation of lipid droplets in bovine satellite cells treated with ciglitazone. nih.gov

Table 1: Effect of Ciglitazone on Perilipin 2 (PLIN2) Expression

Cell Type Treatment Observed Effect on PLIN2 Reference
Bovine Satellite Cells Ciglitazone (5 µM, 10 µM, 20 µM) Significantly increased relative expression nih.govkoreascience.kr

Myogenic Regulatory Factors (MYOD, Myogenin, MRF-5, Myogenin-4) and Paired Box Genes (Pax3, Pax7)

Myogenic regulatory factors (MRFs), including MyoD, myogenin, MRF-5 (also known as Myf-5), and Myogenin-4 (likely a typo in the source, referring to Myf-6 or MRF4), are transcription factors that are essential for skeletal muscle development (myogenesis). koreascience.kr Paired box (Pax) genes, specifically Pax3 and Pax7, are also critical for the regulation of myogenesis. koreascience.kr

In a study involving bovine satellite cells, treatment with ciglitazone resulted in a significant decrease in the expression of myogenic differentiation-1 (MyoD), myogenin, myogenic regulatory factor-5, and myogenin-4. nih.govkoreascience.kr Conversely, the same study observed an increased expression of Pax3 and Pax7 in response to ciglitazone treatment. nih.govkoreascience.kr This differential regulation suggests that while ciglitazone promotes the expression of early myogenic markers (Pax genes), it inhibits the expression of factors required for terminal muscle differentiation (MRFs), thereby steering the cells away from a myogenic fate and towards an adipogenic one. nih.govkoreascience.kr

Another study using mouse skeletal muscle C2C12 myoblasts showed that some PPARγ ligands, like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), repressed myogenesis and reduced mRNA levels of MyoD and myogenin. nih.gov However, in this particular study, ciglitazone on its own did not show a significant effect on these myogenic markers unless PPARγ was ectopically expressed. nih.gov

Table 2: Effect of Ciglitazone on Myogenic Factors and Pax Genes

Gene/Factor Cell Type Treatment Observed Effect Reference
MyoD Bovine Satellite Cells Ciglitazone Decreased expression nih.govkoreascience.kr
Myogenin Bovine Satellite Cells Ciglitazone Decreased expression nih.govkoreascience.kr
MRF-5 Bovine Satellite Cells Ciglitazone Decreased expression nih.govkoreascience.kr
Pax3 Bovine Satellite Cells Ciglitazone Increased expression nih.govkoreascience.kr
Pax7 Bovine Satellite Cells Ciglitazone Increased expression nih.govkoreascience.kr

Vascular Endothelial Growth Factor (VEGF)

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that stimulates the formation of blood vessels (angiogenesis). nih.gov

Research has shown that ciglitazone can significantly decrease the production of VEGF. nih.govnih.gov In an in vitro study using human luteinized granulosa cells, ciglitazone treatment led to a dose-dependent reduction in VEGF secretion, particularly after stimulation with human chorionic gonadotropin (hCG). nih.gov The most significant inhibition was observed at a 40 µM concentration of ciglitazone. nih.gov This inhibitory effect on VEGF production suggests that ciglitazone has anti-angiogenic properties. nih.gov This finding is consistent with other studies that have demonstrated the inhibition of VEGF expression by PPARγ ligands in various cell types. nih.gov

However, it is worth noting that some studies have reported conflicting results. For instance, one study found that PPARγ activators, including ciglitazone, augmented the release of VEGF protein in rat vascular smooth muscle cells and murine macrophages. bibliotekanauki.pl

Table 3: Effect of Ciglitazone on Vascular Endothelial Growth Factor (VEGF)

Cell Type Treatment Observed Effect on VEGF Reference
Human Luteinized Granulosa Cells Ciglitazone (20 µM, 40 µM) Significantly decreased production nih.gov
Human Umbilical Vein Endothelial Cells Ciglitazone Decreased angiogenesis nih.gov
Rat Vascular Smooth Muscle Cells Ciglitazone Augmented release bibliotekanauki.pl
Murine Macrophages (RAW264.7) Ciglitazone Augmented release bibliotekanauki.pl

Free Fatty Acid Receptor 1 (FFA1)

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids. nih.govfrontiersin.org It is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. nih.govacs.org

Thiazolidinediones, including ciglitazone, have been identified as agonists for FFA1. nih.govacs.org This means that ciglitazone can bind to and activate FFA1, initiating downstream signaling pathways. nih.gov One such pathway involves the phosphorylation of the ERK1/2 mitogen-activated protein (MAP) kinases. nih.gov Studies have shown that different thiazolidinediones can produce sustained ERK1/2 phosphorylation through FFA1 activation. nih.gov

The activation of FFA1 by ciglitazone is an additional mechanism through which it can influence cellular metabolism, complementing its well-established role as a PPARγ agonist. nih.govacs.org

Table 4: Interaction of Ciglitazone with Free Fatty Acid Receptor 1 (FFA1)

Receptor Ligand Class Effect of Ciglitazone Downstream Signaling Reference
FFA1 (GPR40) Thiazolidinedione Agonist Promotes ERK1/2 phosphorylation nih.govacs.org

Modulation of Cellular and Physiological Processes by Ciglitazone, S

Adipogenesis and Adipocyte Differentiation Research

(S)-Ciglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that functions as a master regulator of adipogenesis. Its interaction with PPARγ initiates a cascade of gene expression changes that drive the differentiation of preadipocytes into mature, lipid-storing adipocytes. Research in this area has utilized (S)-Ciglitazone as a key chemical tool to elucidate the molecular pathways governing fat cell formation and function.

Promotion of Adipocyte Formation

(S)-Ciglitazone is widely recognized for its robust ability to promote the formation of adipocytes from precursor cells. This process, known as adipogenesis, is fundamental to adipose tissue development and expansion. The primary mechanism involves the direct binding and activation of PPARγ. Upon activation by (S)-Ciglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

This binding event triggers a transcriptional program essential for the adipocyte phenotype. Key research findings include:

Induction in Preadipocyte Models: In classic cellular models such as murine 3T3-L1 and 3T3-F442A preadipocytes, treatment with ciglitazone (B1669021) is a standard and highly effective method to induce differentiation. It initiates the expression of critical adipogenic transcription factors, most notably CCAAT/enhancer-binding protein alpha (C/EBPα), which works in a positive feedback loop with PPARγ to drive the terminal differentiation process.

Upregulation of Adipocyte-Specific Genes: The activation of the PPARγ/RXR heterodimer by (S)-Ciglitazone leads to the increased transcription of a suite of genes that define the mature adipocyte. These include the gene for lipoprotein lipase (B570770) (LPL), which is crucial for the uptake of fatty acids from circulating lipoproteins, and the fatty acid-binding protein 4 (FABP4, also known as aP2), which facilitates the intracellular transport of fatty acids.

The effect of ciglitazone is potent, often sufficient to induce differentiation even in the absence of other common inducers like insulin (B600854) or dexamethasone, highlighting its central role in activating the adipogenic pathway.

Induction of Adipogenic Transdifferentiation

Beyond its role in conventional adipogenesis from preadipocytes, (S)-Ciglitazone has been shown to induce adipogenic transdifferentiation in non-adipose cell types. This phenomenon involves the conversion of a committed, differentiated cell from one lineage into a cell of another lineage. The activation of PPARγ by (S)-Ciglitazone is powerful enough to override the existing developmental program in certain multipotent or plastic cell types.

Notable examples from research studies include:

Myoblasts to Adipocytes: In studies using the C2C12 murine myoblast cell line, treatment with ciglitazone can reprogram these muscle precursor cells to adopt an adipocyte fate. The cells cease to express muscle-specific markers like myogenin, withdraw from the cell cycle, and begin to express adipocyte-specific genes (e.g., C/EBPα, PPARγ, FABP4) and accumulate lipid droplets. This demonstrates that sustained PPARγ activation can redirect the differentiation pathway of mesenchymal precursor cells.

Osteoblasts to Adipocytes: The mesenchymal stem cells that give rise to osteoblasts (bone-forming cells) and adipocytes share a common origin. Research has shown that treating osteoprogenitor cells with potent PPARγ agonists like (S)-Ciglitazone can shift the balance away from osteogenesis and towards adipogenesis, resulting in the formation of adipocyte-like cells instead of bone-forming cells.

This capacity for transdifferentiation underscores the dominance of the PPARγ signaling pathway, once activated by a ligand like (S)-Ciglitazone, in determining cell fate within the mesenchymal lineage.

Regulation of Intracellular Lipid Accumulation

A hallmark of terminal adipocyte differentiation is the synthesis and storage of triglycerides within intracellular lipid droplets. (S)-Ciglitazone directly regulates this process by controlling the expression of genes involved in lipid metabolism.

Enhanced Lipid Uptake and Synthesis: As a PPARγ agonist, (S)-Ciglitazone upregulates genes responsible for both the import of external fatty acids and their de novo synthesis. Key targets include LPL (for uptake from lipoproteins) and fatty acid transport proteins (FATPs). Furthermore, it promotes the expression of enzymes involved in triglyceride synthesis, such as glycerol-3-phosphate acyltransferase (GPAT) and diacylglycerol O-acyltransferase (DGAT).

Morphological Changes: The functional consequence of this genetic program is the visible accumulation of lipids. In cell culture, this is typically visualized using lipophilic dyes such as Oil Red O. Following treatment with ciglitazone, differentiating cells become engorged with numerous lipid droplets, which eventually coalesce into the large, unilocular droplet characteristic of a mature white adipocyte. The intensity of Oil Red O staining is directly correlated with the extent of lipid accumulation and is a standard quantitative measure of the pro-adipogenic efficacy of compounds like (S)-Ciglitazone.

Regulation of Cell Proliferation, Differentiation, and Apoptosis

In addition to its role in adipogenesis, (S)-Ciglitazone has been extensively studied for its effects on cell growth, particularly in the context of oncology. Through mechanisms that can be both PPARγ-dependent and PPARγ-independent, it exerts significant anti-proliferative effects across a variety of malignant cell lines.

Growth Inhibition in Malignant Cell Lines

Research has consistently demonstrated that ciglitazone can inhibit the proliferation of various cancer cells in vitro. This effect is observed across different tumor types and is characterized by a reduction in cell viability and number. The potency of this inhibition varies depending on the cell line, the expression level of PPARγ, and other cellular factors. The growth-inhibitory effects are often dose-dependent, with higher concentrations leading to more profound inhibition.

The table below summarizes key findings from studies investigating the anti-proliferative effects of ciglitazone on different human cancer cell lines.

Cell LineCancer TypeCiglitazone ConcentrationObserved EffectReference
HT-29Colon Cancer10 µM~50% growth inhibition after 6 daysSarraf et al., 1998
MCF-7Breast Cancer (ER+)10-20 µMSignificant dose-dependent growth inhibitionElstner et al., 1998
LNCaPProstate CancerIC50 ≈ 10 µMInhibition of proliferationKubota et al., 1998
PC-3Prostate Cancer10 µM~60% growth inhibition after 4 daysHisatake et al., 2000
HCT-116Colon Cancer20 µMSignificant reduction in cell numberShiau et al., 1998
U-87 MGGlioblastomaIC50 ≈ 25 µMDose-dependent inhibition of cell growthGrommes et al., 2004

Induction of Cell Cycle Arrest

The growth inhibition observed in malignant cells is primarily mediated by the ability of (S)-Ciglitazone to induce cell cycle arrest, most commonly at the G0/G1 checkpoint. This prevents cells from entering the S phase (DNA synthesis), effectively halting their proliferation. This arrest is the result of profound changes in the expression and activity of key cell cycle regulatory proteins.

Mechanism of G1 Arrest: Flow cytometry analysis of cancer cells treated with ciglitazone consistently reveals a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M populations.

Modulation of Cyclin-Dependent Kinase (CDK) Inhibitors: A central mechanism for this arrest is the upregulation of CDK inhibitors. Research shows that ciglitazone treatment leads to a marked increase in the protein levels of p21WAF1/CIP1 and p27Kip1. These proteins bind to and inhibit the activity of cyclin/CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2) that are required to phosphorylate the retinoblastoma protein (pRb) and drive the cell past the G1 restriction point.

Downregulation of Cyclins: Concurrently, ciglitazone often causes a decrease in the levels of G1-phase cyclins, particularly Cyclin D1. The reduction of this key mitogenic protein further contributes to the inactivation of CDK4/6 and reinforces the G1 block.

Together, the induction of CDK inhibitors and the repression of cyclins create a robust barrier to cell cycle progression, forcing cancer cells into a state of quiescence or leading them towards differentiation or apoptosis.

Table of Mentioned Compounds and Proteins

Name/SymbolClass/Function
Ciglitazone, (S)-Small Molecule, PPARγ Agonist
PPARγ (Peroxisome Proliferator-Activated Receptor-Gamma)Nuclear Receptor, Transcription Factor
RXR (Retinoid X Receptor)Nuclear Receptor, Heterodimer Partner
C/EBPα (CCAAT/Enhancer-Binding Protein Alpha)Transcription Factor
LPL (Lipoprotein Lipase)Enzyme
FABP4 (Fatty Acid-Binding Protein 4) / aP2Intracellular Lipid-Binding Protein
MyogeninTranscription Factor (Muscle-specific)
GPAT (Glycerol-3-Phosphate Acyltransferase)Enzyme
DGAT (Diacylglycerol O-Acyltransferase)Enzyme
p21WAF1/CIP1Cyclin-Dependent Kinase Inhibitor
p27Kip1Cyclin-Dependent Kinase Inhibitor
Cyclin D1Cell Cycle Regulatory Protein
CDK2, CDK4, CDK6Cyclin-Dependent Kinases
pRb (Retinoblastoma Protein)Tumor Suppressor Protein

Differential Effects on Early vs. Late Cell Proliferation

(S)-Ciglitazone exhibits differential effects on cell proliferation, which can vary depending on the cell type and the concentration of the compound. In some cancer cell lines, (S)-Ciglitazone has been shown to inhibit proliferation by inducing cell cycle arrest. For instance, in bladder cancer cells, it can cause a G2/M phase arrest. plos.orgnih.govresearchgate.net This is often associated with the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of proteins that promote cell cycle progression, such as cyclin B1. plos.orgnih.govresearchgate.net

Conversely, in normal human melanocytes, (S)-Ciglitazone did not show significant effects on cell proliferation at concentrations that were inhibitory to melanoma cell lines. researchgate.net This suggests a degree of selectivity in its antiproliferative actions. Furthermore, studies on bovine satellite cells indicated that (S)-Ciglitazone could negatively regulate cell proliferation as part of its mechanism to induce adipogenic differentiation. ejast.org

The timing of these effects can also be crucial. In some contexts, the antiproliferative effects of (S)-Ciglitazone are observed after a relatively short exposure, while in others, a more prolonged treatment is necessary to see significant changes in cell numbers. researchgate.netnih.gov

Interactive Table: Effect of (S)-Ciglitazone on Cell Proliferation

Cell Type Effect Key Molecular Changes
Bladder Cancer Cells (T24) Inhibition G2/M arrest, apoptosis
Bladder Cancer Cells (RT4) Inhibition G2/M arrest, p53, p21, p27 overexpression
Melanoma Cells Inhibition Decreased viability
Normal Human Melanocytes No significant effect ---

Inhibition of Osteoblastogenesis and Angiogenesis

(S)-Ciglitazone has been identified as an inhibitor of both osteoblastogenesis and angiogenesis. ebi.ac.uknewdrugapprovals.orgwikipedia.org In human mesenchymal stem cells, (S)-Ciglitazone decreases osteoblastogenesis, the process of bone formation by osteoblasts. ebi.ac.uknewdrugapprovals.orgwikipedia.org This effect is highlighted by research showing that (S)-Ciglitazone significantly decreases the proliferation of osteoblasts and reduces the expression of key osteoblast differentiation markers such as Runx2 and osterix (OCN). worldscientific.com

The compound also demonstrates potent anti-angiogenic properties. ebi.ac.uknewdrugapprovals.orgwikipedia.org Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. (S)-Ciglitazone inhibits the differentiation of human umbilical vein endothelial cells (HUVECs) and suppresses angiogenesis. ebi.ac.uknewdrugapprovals.orgdrugbank.com It has been shown to decrease the production of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, by human granulosa cells. newdrugapprovals.orgwikipedia.org Further studies have demonstrated its ability to inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during angiogenesis. researchgate.net

Interactive Table: (S)-Ciglitazone's Inhibitory Effects on Osteoblastogenesis and Angiogenesis

Process Cell/Tissue Model Key Findings
Osteoblastogenesis Human Mesenchymal Stem Cells Decreased osteoblast differentiation
Osteoblastogenesis Osteoblasts Decreased proliferation, reduced Runx2 and OCN expression
Angiogenesis Human Umbilical Vein Endothelial Cells (HUVECs) Inhibited differentiation
Angiogenesis Human Granulosa Cells Decreased VEGF production
Angiogenesis U87 Glioma Cells Inhibited MMP-2 and MMP-9 activity

Apoptotic Pathways Activation and Sensitization

(S)-Ciglitazone is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines, often acting through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. plos.orgnih.govnih.govresearchgate.net

In cervical and bladder cancer cells, (S)-Ciglitazone has been shown to trigger apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic cascade. plos.orgnih.govnih.gov Specifically, it leads to the cleavage and activation of initiator caspases like caspase-8 and caspase-9, as well as the effector caspase, caspase-3. plos.orgnih.govnih.govresearchgate.net This cascade of events ultimately results in the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. plos.orgnih.govnih.gov

Furthermore, (S)-Ciglitazone can sensitize cancer cells that are resistant to other apoptosis-inducing agents, such as TNF-related apoptosis-inducing ligand (TRAIL). plos.orgnih.govnih.gov It achieves this by upregulating the expression of death receptors like DR4 and DR5 on the cell surface, making the cells more responsive to TRAIL. nih.gov Additionally, (S)-Ciglitazone can downregulate the expression of anti-apoptotic proteins like c-FLIP and survivin, further lowering the threshold for apoptosis induction. plos.orgnih.govnih.gov The downregulation of these inhibitors often occurs through a proteasome-dependent degradation mechanism. plos.orgnih.govnih.gov

The intrinsic pathway is also engaged by (S)-Ciglitazone, as evidenced by the cleavage of Bid, a pro-apoptotic Bcl-2 family member that links the extrinsic and intrinsic pathways. plos.orgnih.govnih.gov

Interactive Table: (S)-Ciglitazone's Role in Apoptosis

Cancer Cell Type Apoptotic Pathway Key Molecular Events
Cervical Cancer Extrinsic & Intrinsic Activation of caspase-8, -9, -3; PARP cleavage; Bid cleavage; Upregulation of DR4/DR5; Downregulation of c-FLIP
Bladder Cancer Extrinsic & Intrinsic Activation of caspase-8, -9, -3; PARP cleavage; Bid cleavage; Upregulation of TRAIL; Downregulation of c-FLIP and survivin

Modulation of Stem Cell Pluripotency

(S)-Ciglitazone has been shown to influence the pluripotency and differentiation of stem cells. In mouse neural stem cells (NSCs), (S)-Ciglitazone, along with other PPARγ agonists, promoted oligodendrocyte differentiation. plos.org This was accompanied by a reduction in the expression of the neural stem cell marker nestin and an increase in oligodendrocyte precursor-specific markers. plos.org The treatment also led to significant changes in the expression of genes associated with both stemness and differentiation. plos.org

In the context of bovine satellite cells, which are muscle stem cells, (S)-Ciglitazone induced a switch towards an adipogenic lineage. ejast.org This transdifferentiation was marked by the accumulation of lipid droplets and an increased expression of adipogenic genes. ejast.org Gene ontology analysis of cells treated with (S)-Ciglitazone revealed significant changes in biological processes related to adipocyte differentiation and a negative regulation of cell proliferation. ejast.org

These findings suggest that (S)-Ciglitazone can direct the fate of certain types of stem cells, pushing them towards specific differentiated lineages.

Immunomodulatory and Anti-inflammatory Effects

(S)-Ciglitazone possesses significant immunomodulatory and anti-inflammatory properties, primarily through its interaction with the PPARγ receptor, although PPARγ-independent mechanisms have also been reported. nih.govnih.govnih.gov

Attenuation of Proinflammatory Mediator Production

(S)-Ciglitazone has been demonstrated to attenuate the production of a range of proinflammatory mediators in various cell types and in vivo models. In the context of neuroinflammation, it reduces the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and chemokines such as CXCL2 and CCL3 in brain abscesses. nih.govaai.org

In human airway smooth muscle cells, (S)-Ciglitazone has been shown to inhibit the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) and granulocyte-colony stimulating factor (G-CSF) induced by IL-1β. atsjournals.org It also inhibits TNFα-induced expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in inflammatory cell recruitment. cgu.edu.tw

Studies on astrocytes stimulated with Staphylococcus aureus have shown that (S)-Ciglitazone can attenuate the production of nitric oxide (NO), IL-1β, and MIP-2/CXCL2. nih.gov Furthermore, in a model of hemorrhagic shock, treatment with (S)-Ciglitazone led to lower plasma levels of the pro-inflammatory mediators IL-6 and monocyte chemoattractant protein-1 (MCP-1). nih.gov The anti-inflammatory effects of (S)-Ciglitazone are often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.govcgu.edu.tw

Interactive Table: (S)-Ciglitazone's Attenuation of Proinflammatory Mediators

Cell/Model System Proinflammatory Mediators Inhibited
Brain Abscess Model iNOS, TNF-α, IL-1β, CXCL2, CCL3
Human Airway Smooth Muscle Cells GM-CSF, G-CSF, ICAM-1
S. aureus-stimulated Astrocytes NO, IL-1β, MIP-2/CXCL2

Enhancement of Bacterial Phagocytosis

In addition to its anti-inflammatory effects, (S)-Ciglitazone can enhance the ability of immune cells to clear bacterial infections. Specifically, it has been shown to enhance the phagocytosis of Staphylococcus aureus by microglia, the resident immune cells of the central nervous system. nih.gov This enhanced bacterial uptake was associated with a reduction in the bacterial burden in brain abscesses. nih.gov

This finding suggests that (S)-Ciglitazone can modulate the function of phagocytes, shifting their activity towards a more efficient clearance of pathogens. This effect, combined with its ability to dampen excessive inflammation, points to a dual role for (S)-Ciglitazone in the host response to infection.

Table of Compounds

Compound Name
(S)-Ciglitazone
15-deoxy-Δ12,14-prostaglandin J2
BADGE
c-FLIP
Cyclin B1
GW9662
IL-1β
IL-6
MCP-1
MG132
Osterix (OCN)
p21
p27
Pioglitazone (B448)
Rosiglitazone (B1679542)
Runx2
Survivin
TNF-α
TRAIL
Troglitazone (B1681588)

Mitigation of Inflammatory Processes in Experimental Models

(S)-Ciglitazone has demonstrated significant anti-inflammatory properties across various experimental models. Its mechanisms of action often involve the modulation of key signaling pathways that are central to the inflammatory response.

In a murine model of bacterial brain abscesses, (S)-Ciglitazone treatment initiated three days after infection with Staphylococcus aureus led to a notable reduction in inflammation. nih.gov This was characterized by the decreased expression of several pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), CXCL2, and CCL3. nih.gov Furthermore, (S)-Ciglitazone was found to enhance the phagocytic activity of microglia, the resident immune cells of the central nervous system, and accelerated the encapsulation of the abscess. nih.gov This suggests a dual role of not only dampening the inflammatory response but also promoting the containment of the infection. nih.gov

Similarly, in a rat model of hemorrhagic shock, (S)-Ciglitazone administration after the induction of hemorrhage and subsequent resuscitation ameliorated lung inflammation. nih.gov This protective effect was associated with a reduction in lung neutrophil infiltration and lower plasma levels of interleukin-6 (IL-6), interleukin-10 (IL-10), and monocyte chemoattractant protein-1 (MCP-1). nih.gov The underlying mechanism appears to be the inhibition of the IKK/NF-κB pathway, a critical regulator of inflammatory gene expression. nih.gov (S)-Ciglitazone was shown to physically interact with IKK, leading to reduced IκBα degradation and subsequent inhibition of NF-κB DNA binding. nih.gov

Further studies in a rat model of polymicrobial sepsis induced by cecal ligation and puncture (CLP) also highlighted the anti-inflammatory potential of (S)-Ciglitazone. aai.org Treatment with (S)-Ciglitazone ameliorated hypotension and vascular injury, and reduced neutrophil infiltration in the lungs, colon, and liver. aai.org It also decreased the plasma levels of TNF-α, IL-6, and IL-10. aai.org These beneficial effects were linked to the negative modulation of the IKK/NF-κB and JNK/AP-1 signal transduction pathways. aai.org

Experimental ModelKey Inflammatory Mediators Modulated by (S)-CiglitazoneObserved Effects
Bacterial Brain Abscess (Mouse)iNOS, TNF-α, IL-1β, CXCL2, CCL3Reduced inflammation, enhanced microglial phagocytosis, accelerated abscess encapsulation. nih.gov
Hemorrhagic Shock (Rat)IL-6, IL-10, MCP-1Ameliorated lung inflammation, reduced neutrophil infiltration. nih.gov
Polymicrobial Sepsis (Rat)TNF-α, IL-6, IL-10Ameliorated hypotension and vascular injury, reduced neutrophil infiltration in multiple organs. aai.org

Oxidative Stress Pathway Modulation

(S)-Ciglitazone has been shown to influence pathways related to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects.

In a study using hippocampal neurons, pre-treatment with (S)-Ciglitazone protected against hydrogen peroxide (H2O2)-induced mitochondrial damage. plos.org This protective effect was associated with the modulation of mitochondrial fusion and fission processes. plos.org The findings suggest that (S)-Ciglitazone, through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), can prevent the mitochondrial size reduction induced by oxidative stress. plos.org

Research on the related thiazolidinedione, rosiglitazone, has provided further insights into the potential mechanisms of (S)-Ciglitazone in mitigating oxidative stress. Rosiglitazone was found to reduce glucose-induced oxidative stress in human umbilical vein endothelial cells (HUVECs) by inhibiting NAD(P)H oxidase. ahajournals.org This effect was shown to be dependent on the activation of AMP-activated protein kinase (AMPK). ahajournals.org It is plausible that (S)-Ciglitazone may exert similar effects through the modulation of the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and the response to oxidative stress. researchgate.net

Metabolic Regulation Research

(S)-Ciglitazone and other thiazolidinediones are well-known for their influence on glucose and lipid metabolism, primarily through their action as agonists of PPARγ.

Influence on Glucose and Lipid Homeostasis Pathways

(S)-Ciglitazone has been shown to play a significant role in maintaining glucose and lipid balance. nih.gov As a PPARγ agonist, it promotes the differentiation of adipocytes and the uptake of fatty acids into peripheral fat. tg.org.au This leads to a reduction in circulating free fatty acid concentrations and lipid availability in the liver and muscle, which in turn improves the body's sensitivity to insulin. tg.org.au

In animal models of insulin resistance, (S)-Ciglitazone was among the first compounds of its class to demonstrate the ability to normalize hyperglycemia. tg.org.auacs.org Furthermore, studies have shown that thiazolidinediones can favorably alter the secretion of adipokines, which are hormones produced by fat cells. tg.org.au Specifically, they increase the production of adiponectin, a hormone with anti-atherogenic properties that enhances fat oxidation and improves insulin action. tg.org.au

Mechanistic Basis of Insulin Sensitivity Enhancement

The primary mechanism by which (S)-Ciglitazone and other thiazolidinediones enhance insulin sensitivity is through the activation of PPARγ. tg.org.au PPARγ is a nuclear receptor that, when activated, regulates the transcription of genes involved in glucose and lipid metabolism. tandfonline.com

The binding of (S)-Ciglitazone to PPARγ in adipocytes promotes adipogenesis and the uptake of fatty acids, effectively redistributing surplus fatty acids to peripheral fat stores. tg.org.au This reduction in circulating fatty acids and lipids in the liver and muscle is a key factor in improving insulin sensitivity. tg.org.au

Furthermore, research on isolated rat adipocytes has shown that (S)-Ciglitazone can reverse insulin resistance induced by high levels of cyclic AMP (cAMP). core.ac.uk It appears to counteract the inhibitory effect of catecholamines on the insulin-stimulated translocation of glucose transporters to the cell membrane, thereby improving glucose uptake. core.ac.uk This suggests a post-insulin receptor mechanism of action. core.ac.uk

Studies with other thiazolidinediones, such as pioglitazone, have demonstrated that even short-term treatment can improve insulin action in individuals with type 2 diabetes. diabetesjournals.org This includes enhanced suppression of glucose production by the liver and increased glucose uptake by peripheral tissues. diabetesjournals.org These effects are associated with an increase in the circulating levels of high molecular weight (HMW) adiponectin. diabetesjournals.org

Pathway/ProcessEffect of (S)-Ciglitazone and related ThiazolidinedionesKey Molecular Players
Adipogenesis and Fatty Acid UptakePromotes adipogenesis and fatty acid uptake in peripheral fat. tg.org.auPPARγ
Circulating LipidsReduces circulating free fatty acids and lipid availability in liver and muscle. tg.org.auPPARγ
Adipokine SecretionIncreases production of adiponectin. tg.org.auPPARγ, Adiponectin
Glucose Transporter TranslocationReverses cAMP-mediated inhibition of glucose transporter translocation. core.ac.ukGlucose Transporters
Hepatic Glucose ProductionEnhances insulin-mediated suppression of hepatic glucose production. diabetesjournals.orgPPARγ, Adiponectin

Developmental Biology Studies

The effects of (S)-Ciglitazone have also been investigated in the context of early embryonic development, revealing potential off-target effects.

Perturbation of Dorsoventral Patterning in Zebrafish Embryos

In studies using zebrafish embryos, exposure to (S)-Ciglitazone during early development was found to disrupt dorsoventral patterning. nih.gov Specifically, exposure starting at 4 hours post-fertilization (hpf) resulted in a concentration-dependent ventralization of the embryos by 24 hpf. nih.govpeerj.com This phenotype was characterized by a reduction or absence of dorsal structures. nih.gov

Interestingly, the ventralizing effect of (S)-Ciglitazone could be reversed by co-exposure with dorsomorphin, an inhibitor of bone morphogenetic protein (BMP) signaling, which is known to induce dorsalization in zebrafish embryos. nih.govresearchgate.net This suggests an interaction between the pathways affected by (S)-Ciglitazone and the BMP signaling cascade, which is a primary regulator of dorsoventral patterning. nih.gov

However, further investigation revealed that the knockdown of pparγ did not prevent the (S)-Ciglitazone-induced ventralization. nih.govresearchgate.net This finding indicates that the observed developmental toxicity is likely independent of PPARγ activation and points towards a novel, off-target mechanism of action for (S)-Ciglitazone in this context. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Ciglitazone, S and Its Analogues

Identification of Key Structural Features Essential for Biological Activity

The structure-activity relationship (SAR) of thiazolidinediones has been extensively studied to understand the molecular features required for their biological effects. For ciglitazone (B1669021) and its analogues, several key structural components are considered essential for their activity as PPARγ agonists. caymanchem.comnewdrugapprovals.org

These core features include:

A thiazolidinedione (TZD) headgroup: This acidic moiety is crucial for the interaction with the PPARγ receptor. acs.orgscirp.org

A central phenyl ring: This aromatic core acts as a scaffold, connecting the TZD headgroup to the lipophilic side chain.

A flexible linker: An ether linkage connects the phenyl ring to the lipophilic tail, providing conformational flexibility.

Studies involving the modification of these key features have provided valuable insights. For instance, replacing the thiazolidinedione moiety with other acidic groups, such as α-alkoxy or α-thioether carboxylic acids, has been explored. acs.org Some of these newer analogues, particularly the α-alkoxy carboxylic acids, have demonstrated comparable or even superior glucose-lowering potency to the parent thiazolidinediones. acs.org

Table 1: Key Structural Features of Ciglitazone for Biological Activity

Structural Component Description Importance for Activity
Thiazolidinedione (TZD) Headgroup A five-membered ring containing sulfur and nitrogen, with two carbonyl groups. Essential for binding to the PPARγ receptor; acts as a hydrogen bond donor and acceptor.
Central Phenyl Ring An aromatic ring that links the TZD headgroup and the lipophilic tail. Provides a rigid scaffold for the correct orientation of the other functional groups.
Ether Linker Connects the phenyl ring to the lipophilic tail. Offers rotational flexibility, allowing the molecule to adopt an optimal conformation for receptor binding.
Lipophilic Tail A non-polar group, such as the (1-methylcyclohexyl)methoxy group in ciglitazone. Contributes significantly to the binding affinity by interacting with a hydrophobic pocket of the PPARγ receptor.

Enantiomeric Activity and the Impact of Stereochemistry in Biological Systems

Chirality plays a significant role in the pharmacological activity of many drugs, as biological systems, such as receptors and enzymes, are themselves chiral. nih.gov This means that the two enantiomers of a chiral drug can exhibit different biological and pharmacological behaviors. nih.gov

Ciglitazone possesses a chiral center at the C5 position of the thiazolidinedione ring. However, studies have indicated that the two enantiomers of ciglitazone show equivalent antihyperglycemic potency. acs.org This is thought to be due to rapid in vivo racemization, a process where one enantiomer converts to the other. acs.org This interconversion has also been observed for other thiazolidinediones like englitazone. acs.org

The ability to separate the desired activity from potential toxicity associated with an inactive enantiomer is a key goal in drug design. acs.org The development of non-racemizable analogues, such as certain α-alkoxy carboxylic acids, has shown that stereochemistry at the α-position can be critical for activity, highlighting the potential for designing more specific and potentially safer therapeutic agents. acs.org

Table 2: Enantiomeric Activity of Ciglitazone

Enantiomer Biological Activity Explanation
(R)-Ciglitazone Equivalent to (S)-Ciglitazone Believed to undergo rapid in vivo racemization.
(S)-Ciglitazone Equivalent to (R)-Ciglitazone Believed to undergo rapid in vivo racemization.

Rational Design and Synthesis of Modified Analogues with Enhanced Potency or Selectivity

The foundational structure of ciglitazone has served as a template for the rational design and synthesis of new analogues with improved properties. acs.orgjst.go.jp These efforts aim to enhance potency, selectivity, and pharmacokinetic profiles while minimizing undesirable side effects.

One approach has been the modification of the TZD headgroup. As mentioned, replacing it with α-alkoxy or α-thioether carboxylic acid groups has yielded compounds with significant glucose-lowering activity. acs.org The nature of the substituent on the ether or thioether and the length of the linker to the aromatic backbone have been shown to influence potency. acs.org

Another strategy involves modifying other parts of the ciglitazone scaffold. For example, research into developing androgen receptor (AR)-ablative agents for prostate cancer has utilized a PPARγ-inactive analogue of ciglitazone, Δ2CG, as a starting point. acs.org Structure-activity analysis revealed a high degree of flexibility, allowing for significant structural rearrangements without losing AR-repressive activity. nih.gov Further modifications led to the development of compounds with enhanced potency in inhibiting AR expression. acs.org

The synthesis of novel thiazolidinedione derivatives continues to be an active area of research, with new compounds being designed and evaluated for various therapeutic targets, including cancer and inflammatory diseases. scirp.orgrsc.orgnih.gov

Table 3: Examples of Modified Ciglitazone Analogues

Analogue Type Modification Therapeutic Goal Reference
α-Alkoxy Carboxylic Acids Replacement of the TZD headgroup Enhanced glucose-lowering activity acs.org
Δ2CG Derivatives Modification of the ciglitazone scaffold Development of androgen receptor-ablative agents acs.org
Phenyl Glycine Incorporated Glitazones Bioisosteric replacement based on glitazone structural requirements Improved antidiabetic activity and pharmacokinetic profile researchgate.net

Comparative SAR Analysis with Other Thiazolidinediones (e.g., Rosiglitazone (B1679542), Pioglitazone (B448), Troglitazone)

While all thiazolidinediones share a common mechanism of action through PPARγ activation, there are notable differences in their biological efficacy, kinetic profiles, and effects on gene expression. nih.govnih.gov

Studies comparing different TZDs have revealed variations in their efficacy and the kinetics of their cellular responses. For instance, when examining the activation of ERK1/2 MAP kinase, rosiglitazone produced a more sustained response compared to the more transient activation by ciglitazone, troglitazone (B1681588), and pioglitazone. nih.gov Furthermore, ciglitazone and rosiglitazone were found to be more efficacious in activating ERK1/2 at early time points compared to troglitazone and pioglitazone. nih.gov These differences suggest that while the primary target is the same, the downstream signaling events can vary between different members of the TZD class.

The activation of PPARγ by TZDs leads to changes in the expression of a wide range of genes involved in glucose and lipid metabolism, as well as other cellular processes. nih.govpeerj.com Comparative studies have shown that different TZDs can induce both common and selective responses in gene expression. nih.gov

Furthermore, studies in zebrafish embryos have shown that ciglitazone exposure significantly alters the abundance of numerous transcripts, particularly those related to lipid and cholesterol metabolism. nih.gov This highlights the broad impact of TZD-mediated PPARγ activation on gene expression networks.

Preclinical Research Models and Methodologies for Ciglitazone, S

In Vitro Cell Culture Models

(S)-Ciglitazone's effects have been extensively studied using various in vitro cell culture models. These models are crucial for elucidating the molecular mechanisms underlying its biological activities, including its influence on cell signaling pathways related to proliferation, apoptosis, and differentiation.

Immortalized and Primary Cell Lines Utilized in Mechanistic Studies

A diverse range of immortalized and primary cell lines has been employed to investigate the mechanisms of action of (S)-Ciglitazone. These include cell lines derived from various cancers, such as glioblastoma, cervical cancer, bladder cancer, and lung cancer, as well as non-cancerous cell lines like preadipocytes, endothelial cells, and macrophages.

In the context of cancer research, human glioblastoma cell lines such as U-87 MG, T98G, A172, and U-118 MG have been utilized to demonstrate the inhibitory effects of ciglitazone (B1669021) on cell viability. researchgate.net Similarly, cervical cancer cell lines including HeLa, Ca Ski, and C-33 A have been instrumental in showing that ciglitazone can trigger apoptosis. nih.gov Bladder cancer cell lines, specifically RT4 (from a well-differentiated papillary tumor) and T24 (from an undifferentiated carcinoma), have been used to study how ciglitazone can induce either cell cycle arrest or apoptosis depending on the tumor grade. plos.orgresearchgate.net For lung cancer studies, non-small cell lung cancer (NSCLC) cell lines like H1650 and H1299 have been used to show that ciglitazone inhibits growth and induces apoptosis. nih.gov

Beyond cancer, other cell lines have been crucial for understanding ciglitazone's metabolic and anti-inflammatory effects. The rat L6 myotube/myoblast cell line has been used to study the activation of genes involved in fatty acid metabolism. pnas.orgpnas.org Human umbilical vein endothelial cells (HUVECs) have been used to demonstrate ciglitazone's ability to inhibit angiogenesis. drugbank.com The murine alveolar macrophage-like MH-S cell line has been used in studies of inflammation and bacterial infection. nih.gov Additionally, the mouse macrophage-like cell line RAW264.7 and human peripheral monocytes have been used to investigate the inhibitory effects of thiazolidinediones on osteoclastogenesis. plos.org The ST-13 preadipocyte cell line, derived from newborn mouse skin, is used to study adipocyte differentiation. mdpi.com

The following table summarizes some of the key cell lines used in (S)-Ciglitazone research and their applications:

Cell LineTypeTissue of OriginResearch Application
U-87 MG, T98G, A172, U-118 MG ImmortalizedHuman GlioblastomaMechanistic studies of cell viability and apoptosis. researchgate.net
HeLa, Ca Ski, C-33 A ImmortalizedHuman Cervical CancerInvestigation of apoptosis induction. nih.gov
RT4, T24 ImmortalizedHuman Bladder CancerStudies on cell cycle arrest and apoptosis. plos.orgresearchgate.net
H1650, H1299 ImmortalizedHuman Lung CancerResearch on cell growth inhibition and apoptosis. nih.gov
L6 ImmortalizedRat Skeletal MuscleAnalysis of gene expression in fatty acid metabolism. pnas.orgpnas.org
HUVEC PrimaryHuman Umbilical VeinStudies on inhibition of angiogenesis. drugbank.com
MH-S ImmortalizedMurine Alveolar MacrophageInvestigation of inflammation and infection responses. nih.gov
RAW264.7 ImmortalizedMouse MacrophageResearch on inhibition of osteoclastogenesis. plos.org
ST-13 ImmortalizedMouse PreadipocyteStudies on adipocyte differentiation. mdpi.com

Cell-Based Assays for Proliferation, Apoptosis, and Differentiation

A variety of cell-based assays are employed to quantify the effects of (S)-Ciglitazone on fundamental cellular processes. These assays provide critical data on how the compound influences cell proliferation, programmed cell death (apoptosis), and the process by which cells become specialized (differentiation).

Proliferation Assays: The anti-proliferative effects of ciglitazone are commonly measured using assays that assess cell viability and metabolic activity. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. researchgate.net This assay was used to show that ciglitazone inhibits the viability of glioblastoma cell lines. researchgate.net Another similar method is the XTT assay, which also relies on the reduction of a tetrazolium salt to a colored formazan dye by metabolically active cells. serva.de The Sulforhodamine B (SRB) assay is a cytotoxicity assay based on the binding of the SRB dye to protein components of cells, providing a measure of cell mass that is proportional to the cell number. serva.de

Apoptosis Assays: To determine if cell death is occurring via apoptosis, several techniques are utilized. Flow cytometry analysis of DNA content is a common method, where cells with fragmented DNA, a hallmark of late-stage apoptosis, appear as a sub-G1 peak. nih.govnih.gov This method was used to demonstrate that ciglitazone induces apoptosis in T24 bladder cancer cells. nih.gov The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is another method that detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. researchgate.net Western blotting is used to detect the cleavage of key apoptotic proteins such as caspases (e.g., caspase-3, -8, -9) and their substrate, PARP (poly(ADP-ribose) polymerase). nih.govnih.gov The activation of these proteins is a clear indicator of apoptosis. Annexin V assays are also used to detect early apoptosis, as Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during the initial stages of apoptosis. serva.de

Differentiation Assays: The influence of ciglitazone on cell differentiation is often assessed by monitoring changes in the expression of specific differentiation markers or by observing morphological changes. For instance, in studies of adipogenesis, the differentiation of preadipocytes into mature adipocytes is stimulated by ciglitazone, leading to increased expression of adipogenic markers like PPARγ, C/EBPβ, and AP2. mdpi.com In studies of osteoclastogenesis, the differentiation of monocytes into osteoclasts is inhibited by ciglitazone, which can be quantified by measuring the expression of osteoclast-specific genes. plos.org

The following table provides an overview of common cell-based assays used in (S)-Ciglitazone research:

Assay TypeSpecific AssayPrincipleApplication in (S)-Ciglitazone Research
Proliferation MTT AssayMeasures metabolic activity via reduction of tetrazolium salt. researchgate.netAssessing inhibition of glioblastoma cell viability. researchgate.net
Proliferation XTT AssaySimilar to MTT, measures viable cells. serva.deGeneral cell viability and proliferation studies.
Proliferation SRB AssayMeasures cell mass by staining total protein. serva.deCytotoxicity and cell proliferation assessment.
Apoptosis Flow Cytometry (Sub-G1)Detects fragmented DNA in apoptotic cells. nih.govnih.govQuantifying apoptosis in cervical and bladder cancer cells. nih.govnih.gov
Apoptosis TUNEL AssayLabels DNA breaks to identify apoptotic cells. researchgate.netDetecting apoptosis in glioblastoma cells. researchgate.net
Apoptosis Western BlottingDetects cleavage of caspases and PARP. nih.govnih.govConfirming apoptotic pathways in cancer cells. nih.govnih.gov
Apoptosis Annexin V AssayDetects early apoptotic cells via phosphatidylserine exposure. serva.deEarly detection of apoptosis.
Differentiation Gene Expression AnalysisMeasures levels of differentiation-specific markers (e.g., PPARγ). mdpi.comStudying adipocyte differentiation. mdpi.com
Differentiation Morphological AnalysisObserving changes in cell shape and structure.Assessing differentiation in various cell types.

In Vivo Animal Models for Investigating Biological Effects

In vivo animal models are indispensable for understanding the physiological and pathological effects of (S)-Ciglitazone in a whole-organism context. These models allow for the investigation of its impact on metabolic diseases, cancer, and inflammatory conditions.

Genetic and Diet-Induced Metabolic Models

To study the anti-hyperglycemic and insulin-sensitizing properties of ciglitazone, researchers have utilized both genetic and diet-induced models of metabolic dysfunction.

Genetic Models: The ob/ob mouse, which has a genetic mutation leading to obesity and hyperglycemia, is a classic model used to demonstrate the anti-hyperglycemic effects of ciglitazone. drugbank.comebi.ac.uk This model has been instrumental in establishing the therapeutic potential of thiazolidinediones. Other genetic models of type 2 diabetes, such as the Zucker (fa/fa) rat and the db/db mouse, which have mutations in the leptin receptor gene, are also used to study insulin (B600854) resistance. frontiersin.org

Diet-Induced Models: High-fat diet (HFD) feeding in rodents is a widely used model to induce obesity, insulin resistance, and other features of the metabolic syndrome. pnas.orgnih.gov Studies have shown that ciglitazone can counteract the insulin resistance induced by a high-fat diet in rats, particularly by improving insulin action in skeletal muscle. nih.gov These models are valuable because they more closely mimic the development of metabolic disease in humans, which is often linked to dietary factors.

Tumor Xenograft Models

Tumor xenograft models, in which human cancer cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research. These models have been used to evaluate the anti-tumor efficacy of ciglitazone.

For example, human cervical cancer cells (Ca Ski) have been subcutaneously injected into nude mice to form tumors. nih.gov Treatment with ciglitazone was found to inhibit the development of these xenografts, an effect attributed to both the inhibition of cell proliferation and the induction of apoptosis within the tumor tissue. nih.gov Similarly, xenograft models using human bladder cancer cells (T24 and RT4) have demonstrated that ciglitazone can significantly impair the growth of high-grade bladder tumors in nude mice. plos.orgresearchgate.net Anaplastic thyroid cancer cell xenografts have also been used to show the anti-tumor effects of thiazolidinediones. mdpi.com These studies provide crucial preclinical evidence for the potential of ciglitazone as an anti-cancer agent.

Infection and Inflammation Models

Animal models of infection and inflammation have been employed to investigate the immunomodulatory properties of ciglitazone.

In a model of bacterial pneumonia caused by Streptococcus pneumoniae in mice, ciglitazone treatment was shown to reduce bacterial outgrowth and local inflammation in the early stages of infection. nih.gov This suggests a potential role for ciglitazone in modulating the host's immune response to bacterial pathogens. In a model of bacterial brain abscesses caused by Staphylococcus aureus, ciglitazone was found to attenuate neuroinflammation. nih.gov Furthermore, in a murine model of hyperproliferative epidermis, topical application of ciglitazone reduced epidermal thickness and keratinocyte proliferation, highlighting its anti-inflammatory and anti-proliferative effects in skin. ucsf.edu These models are critical for evaluating the therapeutic potential of ciglitazone in various inflammatory and infectious diseases.

Developmental Toxicity Models

Developmental toxicity models are crucial for assessing the potential adverse effects of substances on a developing organism. ich.orgfda.gov The zebrafish (Danio rerio) embryo is a widely used vertebrate model in developmental toxicology due to its rapid external development, optical transparency, and high genetic homology to humans. nih.govannamalaiuniversity.ac.in

In studies investigating the developmental effects of ciglitazone, a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), zebrafish embryos have been a key model. nih.gov Research has shown that exposure to ciglitazone during early embryonic development can lead to concentration-dependent effects on dorsoventral patterning, resulting in ventralized embryos. nih.gov Interestingly, these effects were found to be independent of PPARγ activation, suggesting a novel mechanism of action for ciglitazone in this context. nih.govnih.gov

To further investigate these mechanisms, co-exposure studies with other compounds are often employed. For instance, the ventralizing effects of ciglitazone in zebrafish embryos were reversed by co-exposure to dorsomorphin, an inhibitor of bone morphogenetic protein (BMP) signaling. nih.gov Additionally, studies have explored the potential of co-exposure with compounds like 17β-estradiol (E2) to mitigate developmental toxicity induced by other chemicals. toxicology.org

These developmental toxicity models, particularly the zebrafish embryo platform, allow for the systemic screening of chemicals and the investigation of complex interactions during embryogenesis. annamalaiuniversity.ac.intoxicology.org The use of techniques like morpholino-based gene knockdown further enables the dissection of specific molecular pathways involved in the observed toxicities. nih.govnih.gov

Advanced Molecular and Cellular Research Techniques

Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), provides a comprehensive view of the gene expression changes induced by (S)-Ciglitazone. mdpi.comnih.gov This technique allows for the identification of differentially expressed genes (DEGs) and provides insights into the molecular pathways affected by the compound. nih.govnih.gov

Following RNA-seq, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are standard bioinformatics tools used to interpret the functional significance of the identified DEGs. nih.govkoreascience.krgenome.jpbohrium.com GO analysis categorizes genes into three domains: biological process, cellular component, and molecular function, while KEGG analysis maps genes to specific signaling and metabolic pathways. koreascience.krzoores.ac.cn

In studies with ciglitazone, RNA-seq has revealed a significant number of DEGs in various cell types. For example, in bovine satellite cells, ciglitazone treatment led to the identification of 281 DEGs. nih.govnih.gov Subsequent GO analysis showed enrichment in biological processes such as negative regulation of cell proliferation and adipocyte differentiation. nih.gov KEGG pathway analysis of these DEGs indicated involvement in pathways like the p53 signaling pathway, PPAR signaling pathway, and Wnt signaling pathway. nih.govnih.gov Similarly, in zebrafish embryos, mRNA-sequencing revealed that ciglitazone exposure affected lipid- and cholesterol-related processes. nih.gov

Table 1: Key Research Findings from Transcriptomic Analysis of Ciglitazone

Model System Key Findings Significantly Altered Pathways (KEGG) Reference
Bovine Satellite Cells 281 differentially expressed genes identified. GO analysis showed changes in protein trimerization, negative regulation of cell proliferation, and adipocyte differentiation. p53 signaling pathway, PPAR signaling pathway, Biosynthesis of amino acids, TNF signaling pathway, Non-alcoholic fatty liver disease, PI3K-Akt signaling pathway, Wnt signaling pathway. nih.govnih.gov
Zebrafish Embryos Lipid- and cholesterol-related processes were affected. Not specified in the provided text. nih.gov
Human Lung Adenocarcinoma Tissues RNA-seq analysis identified 16,188 genes, providing a basis to explore the relationship between the transcriptome and proteome. Not specified in the provided text. nih.gov

Proteomic profiling techniques are essential for understanding the effects of (S)-Ciglitazone at the protein level. Western blotting and immunofluorescence are two commonly used methods to detect and quantify specific proteins within cells and tissues.

Western Blotting is used to determine the relative abundance of specific proteins in a sample. In studies involving ciglitazone, Western blotting has been used to assess the expression of various proteins. For example, it has been used to detect changes in the levels of proteins involved in cell cycle regulation, apoptosis, and signal transduction. scispace.comnih.gov In human lung carcinoma cells, treatment with ciglitazone was shown to elevate p21 protein levels. aacrjournals.org Similarly, in human synovial fibroblasts, Western blotting was used to determine the activation of NF-κB. ebi.ac.uk In bladder cancer cells, ciglitazone treatment led to increased levels of the TRAIL ligand and cleavage of caspases 8, 9, and 3, as detected by Western blotting. nih.gov

Immunofluorescence allows for the visualization of the subcellular localization of specific proteins. This technique has been employed to observe the distribution of proteins like β-catenin in melanoma cells following ciglitazone treatment. scispace.com In bovine satellite cells, immunofluorescence confirmed the presence of myogenin, desmin, and Pax7 proteins. koreascience.kr It has also been used to detect E-cadherin and α-smooth muscle actin in human bronchial epithelial cells. researchgate.net

Table 2: Application of Proteomic Profiling in Ciglitazone Research

Technique Cell/Tissue Model Key Proteins Analyzed Observed Effect of Ciglitazone Reference
Western Blotting Human Lung Carcinoma Cells p21, Cyclin D1 Increased p21, Decreased Cyclin D1 aacrjournals.org
Western Blotting Human Bladder Cancer Cells TRAIL, Caspase 8, 9, 3 Increased TRAIL, Cleavage of Caspases nih.gov
Western Blotting Human Oral Squamous Carcinoma Cells PARP PARP cleavage indicating apoptosis nih.gov
Immunofluorescence Mouse Melanoma S91 Cells β-catenin Altered localization from cytoplasm to nucleus scispace.com
Immunofluorescence Bovine Satellite Cells Myogenin, Desmin, Pax7 Confirmed presence of myogenic proteins koreascience.kr
Immunofluorescence Human Bronchial Epithelial Cells E-cadherin, α-SMA Modulation of expression researchgate.net

Functional assays are critical for elucidating the mechanisms by which (S)-Ciglitazone exerts its effects on gene expression and cellular function. Luciferase reporter assays and electrophoretic mobility shift assays (EMSA) are two powerful techniques used to study transcriptional regulation. researchgate.net

Luciferase Reporter Assays are used to measure the transcriptional activity of a specific promoter. nih.gov This is achieved by cloning the promoter of interest upstream of a luciferase reporter gene. In the context of ciglitazone research, these assays have been instrumental in demonstrating the compound's ability to activate PPARγ-dependent gene transcription. iiarjournals.org For instance, in oral cancer cell lines, ciglitazone significantly increased PPARγ functional activity as measured by a luciferase reporter containing PPAR response elements (PPREs). iiarjournals.org Similarly, in human lung carcinoma cells, ciglitazone was shown to increase p21 gene promoter activity. aacrjournals.org Studies on the apolipoprotein E (apoE) gene also utilized luciferase assays to identify a functional PPRE in its control region that is responsive to ciglitazone. portlandpress.com

Electrophoretic Mobility Shift Assays (EMSA) , also known as gel shift assays, are used to detect protein-DNA interactions. ahajournals.org This technique can confirm whether a particular transcription factor binds to a specific DNA sequence. EMSA has been used to show that ciglitazone can modulate the binding of transcription factors to their target DNA. For example, in human lung carcinoma cells, ciglitazone treatment led to an increase in the binding of Sp1 and C/EBP to the p21 promoter. aacrjournals.org In oral cancer cells, EMSA confirmed that increased PPARγ activation by ciglitazone was associated with increased binding of the PPARγ/RXRα heterodimer to DNA. iiarjournals.org Furthermore, in RAW 264.7 cells, EMSA demonstrated that ciglitazone could suppress RANKL-dependent activation of NF-κB. pnas.org

Table 3: Functional Assays in the Study of Ciglitazone's Mechanism of Action

Assay Cell Line Target Gene/Promoter Key Finding Reference
Luciferase Reporter Assay Oral Cancer Cells (NA, CA 9-22) PPARγ-dependent gene (acyl-CoA oxidase) Ciglitazone significantly increased PPARγ functional activity. iiarjournals.org
Luciferase Reporter Assay Human Lung Carcinoma Cells (H1838) p21 promoter Ciglitazone increased p21 gene promoter activity. aacrjournals.org
Luciferase Reporter Assay U-87 MG Cells Apolipoprotein E (apoE) control region Identified a functional PPRE responsive to ciglitazone. portlandpress.com
Electrophoretic Mobility Shift Assay (EMSA) Human Lung Carcinoma Cells (H2106) p21 promoter (Sp1 and C/EBP sites) Ciglitazone induced Sp1 and C/EBP binding activity. aacrjournals.org
Electrophoretic Mobility Shift Assay (EMSA) Oral Cancer Cells (CA 9-22) PPARγ consensus sequence Confirmed increased PPARγ/RXRα heterodimer DNA binding. iiarjournals.org
Electrophoretic Mobility Shift Assay (EMSA) RAW 264.7 Cells NF-κB consensus sequence Ciglitazone suppressed RANKL-dependent NF-κB activation. pnas.org

Flow cytometry is a powerful technique for the analysis and sorting of cells based on their physical and fluorescent characteristics. idival.orgnih.gov It allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population, enabling their phenotypic characterization and isolation for further study. frontiersin.orgplos.org

In research involving (S)-Ciglitazone, flow cytometry has been utilized for several applications. One key application is the analysis of the cell cycle. scispace.com For example, in melanoma cells, flow cytometric assessment of DNA content was used to determine the distribution of cells in different phases of the cell cycle after treatment with ciglitazone. scispace.com Another important use is the detection of apoptosis. By using fluorescently labeled antibodies or dyes that bind to apoptotic markers, such as Annexin V or cleaved cytokeratin 18, flow cytometry can quantify the percentage of apoptotic cells in a population. bioline.org.br Studies in colorectal cancer cell lines have shown that ciglitazone significantly induces apoptosis as measured by flow cytometry. bioline.org.br

Furthermore, flow cytometry is employed to analyze the expression of cell surface and intracellular proteins. nih.govresearchgate.net For instance, in bladder cancer cells, flow cytometry with PE-conjugated antibodies was used to assess the cell surface expression of TRAIL, DR4, and DR5 after ciglitazone treatment. nih.gov This allows for a quantitative analysis of protein expression at the single-cell level.

Fluorescence-activated cell sorting (FACS), a specialized type of flow cytometry, can then physically separate these phenotypically distinct cell populations for subsequent culture and functional assays. sonybiotechnology.comthieme-connect.com This enables researchers to study the specific effects of ciglitazone on purified cell subsets. researchgate.net

Table 4: Applications of Flow Cytometry in Ciglitazone Research

Application Cell Type Key Measurement Finding with Ciglitazone Reference
Cell Cycle Analysis Mouse Melanoma S91 Cells DNA content (Propidium Iodide staining) Assessed cell distribution among cell cycle phases. scispace.com
Apoptosis Detection Colorectal Cancer Cell Lines Caspase-cleaved cytokeratin 18 Significantly induced apoptosis. bioline.org.br
Protein Expression Analysis Human Bladder Cancer T24 Cells Cell surface TRAIL, DR4, DR5 Increased membrane-bound TRAIL; no change in DR4/DR5. nih.gov

Respirometry and metabolic flux analysis are techniques used to assess cellular metabolism by measuring rates of oxygen consumption and other metabolic processes. escholarship.orgpathobiochemie1.de High-resolution respirometry, often performed using instruments like the Seahorse Extracellular Flux Analyzer, measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. biorxiv.org

Metabolic flux analysis (MFA) is a powerful method to quantify the rates (fluxes) of all intracellular metabolic reactions. cortecnet.com Isotope-assisted MFA, such as 13C-MFA, involves introducing a 13C-labeled substrate into a cell culture and then measuring the incorporation of 13C into various metabolites using mass spectrometry. nih.gov This provides a detailed map of metabolic pathway activity.

While direct studies specifically detailing the use of respirometry and metabolic flux analysis for (S)-Ciglitazone were not prevalent in the provided search results, these techniques are highly relevant for a compound known to be a potent PPARγ agonist, a key regulator of lipid and glucose metabolism. wikipedia.org Given that PPARγ activation influences adipogenesis and glucose homeostasis, it is expected that ciglitazone would significantly alter cellular metabolic fluxes. wikipedia.org For instance, the observed effects of ciglitazone on lipid-related processes in zebrafish embryos suggest that it would impact fatty acid oxidation and other metabolic pathways that could be quantified using these advanced techniques. nih.gov

The application of respirometry and MFA would allow for a detailed understanding of how (S)-Ciglitazone modulates cellular energy metabolism, providing a functional readout of the transcriptomic and proteomic changes it induces.

Implications for Drug Discovery and Future Research Directions

Ciglitazone (B1669021), (S)- as a Foundation for Thiazolidinedione Class Development

Developed by Takeda Pharmaceuticals in the early 1980s, Ciglitazone is widely considered the archetypal compound for the thiazolidinedione (TZD) class of drugs. newdrugapprovals.orgdrugbank.comebi.ac.ukwikipedia.org Its discovery sparked significant interest in the therapeutic potential of TZDs, directly leading to the research and development of several analogues that would later reach the market, including Troglitazone (B1681588) and Pioglitazone (B448). newdrugapprovals.orgebi.ac.ukwikipedia.org

Ciglitazone was identified as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a ligand-activated transcription factor. newdrugapprovals.orgebi.ac.uk It binds to the PPARγ ligand-binding domain with a reported half-maximal effective concentration (EC50) of 3.0 μM. newdrugapprovals.orgmedchemexpress.comcaymanchem.comrndsystems.com This interaction is central to its primary mechanism of action: improving insulin (B600854) sensitivity. ebi.ac.uk The activation of PPARγ by Ciglitazone modulates the transcription of numerous genes involved in glucose and lipid metabolism, as well as adipocyte differentiation. drugbank.comebi.ac.ukencyclopedia.pub

The core structure of Ciglitazone, featuring a thiazolidine-2,4-dione headgroup linked to a substituted benzyl (B1604629) moiety, became the essential pharmacophore for an entire class of insulin-sensitizing drugs. encyclopedia.pub Early structure-activity relationship (SAR) studies on Ciglitazone and its derivatives were crucial in optimizing PPARγ agonism and antihyperglycemic activity, guiding the synthesis of subsequent generations of TZDs. medchemexpress.comcaymanchem.com For instance, research demonstrated the importance of the TZD ring and the acidic proton at the N-3 position for receptor activation. Although the specific (S)-enantiomer is the subject, much of the foundational research was conducted on the racemic mixture. Later studies delved into the stereochemistry, including the asymmetric synthesis of the (R)- and (S)-enantiomers, to better understand the specific interactions with the receptor. newdrugapprovals.org

While its antihyperglycemic effects were demonstrated in animal models like the ob/ob mouse, Ciglitazone's development was not pursued for clinical use. newdrugapprovals.orgcaymanchem.commdpi.com Nevertheless, its role as a lead compound was instrumental, providing the chemical blueprint and biological proof-of-concept that paved the way for the entire TZD class of antidiabetic agents. dergipark.org.trwalshmedicalmedia.comtaylorandfrancis.com

Table 1: Activity Profile of Ciglitazone
ParameterValueTarget/ModelReference
PPARγ Agonism (EC50)3.0 μMIn vitro PPARγ ligand-binding domain newdrugapprovals.orgcaymanchem.comrndsystems.com
SelectivityAt least 33-fold selective for PPARγ over PPARα and PPARδIn vitro receptor activation assay rndsystems.com
Primary Biological EffectAntihyperglycemic agentob/ob murine model newdrugapprovals.orgwikipedia.orgcaymanchem.com

Strategies for Developing Next-Generation PPARγ Ligands and Beyond

The initial development of full PPARγ agonists like Ciglitazone revealed both the therapeutic potential and the challenges of targeting this nuclear receptor. This has spurred extensive research into developing next-generation ligands with more refined mechanisms of action and improved safety profiles.

A significant body of evidence reveals that Ciglitazone and its analogue, Troglitazone, exert biological effects through mechanisms independent of PPARγ activation, particularly in the context of oncology. walshmedicalmedia.comnih.gov These off-target activities, often observed at higher concentrations than those required for PPARγ agonism, present new avenues for therapeutic development. nih.govnih.gov

Studies have shown that Ciglitazone can induce apoptosis and cell cycle arrest in various cancer cell lines. nih.govoncotarget.com These PPARγ-independent actions are mediated through interference with multiple signaling pathways:

Modulation of Apoptotic Proteins: Ciglitazone and Troglitazone have been shown to disrupt the interaction between anti-apoptotic proteins (Bcl-2, Bcl-xL) and pro-apoptotic proteins (Bak), leading to caspase-dependent apoptosis. nih.gov

Androgen Receptor (AR) Repression: At high doses, Ciglitazone can trigger the PPARγ-independent transcriptional repression of the androgen receptor. nih.gov This finding has been exploited to develop novel AR-ablative agents for prostate cancer therapy by using a PPARγ-inactive analogue of Ciglitazone, Δ2CG, as a lead compound for optimization. acs.org

Induction of Apoptosis via ROS and p38 MAPK: In some cell types, Ciglitazone induces apoptosis through a pathway involving the generation of reactive oxygen species (ROS), an increase in intracellular calcium, and subsequent activation of p38 MAPK. medchemexpress.com

The discovery of these PPARγ-independent effects has shifted some research focus away from pure PPARγ agonism. The development of analogues specifically designed to lack PPARγ agonist activity while retaining these anti-proliferative effects is an active area of investigation, aiming to create targeted cancer therapies. walshmedicalmedia.comacs.org

Table 2: PPARγ-Independent Actions of Ciglitazone
MechanismObserved EffectCell/Model SystemReference
Androgen Receptor (AR) RepressionTranscriptional repression of ARProstate cancer cells nih.gov
Bcl-2/Bcl-xL Function InhibitionInduction of apoptosisCancer cells nih.gov
Apoptosis InductionCell death independent of PPARγ activationCervical cancer cells oncotarget.com
Dorsoventral Patterning DisruptionVentralization of embryoZebrafish embryos nih.gov

The polypharmacology of Ciglitazone, engaging with targets beyond PPARγ, provides a strong rationale for designing combination therapies and multi-target-directed ligands (MTDLs). nih.gov Complex diseases like type 2 diabetes involve multiple pathological pathways, making a multi-pronged therapeutic approach attractive. frontiersin.org

Ciglitazone's known biological activities, such as inhibiting angiogenesis and affecting cellular metabolism, suggest its potential utility in combination with other agents. drugbank.comnih.gov More broadly, the TZD scaffold pioneered by Ciglitazone is now being used to design novel MTDLs. The strategy is to combine the insulin-sensitizing effect of PPARγ activation with other beneficial actions in a single molecule. Current research explores dual or multi-agonists targeting:

PPARα/γ: This is the most clinically advanced combination, aiming to address both hyperglycemia (via PPARγ) and dyslipidemia (via PPARα). frontiersin.org

PPARγ and Carbonic Anhydrase (CA): Recent studies have identified glitazones as inhibitors of carbonic anhydrases, an off-target effect that could be exploited for developing new classes of CA inhibitors or MTDLs for metabolic disease. dergipark.org.trmdpi.comacs.org

PPARγ and GPR40/FFA1: Combining a PPARγ agonist with an agonist for the G protein-coupled receptor 40 (GPR40), which stimulates glucose-dependent insulin secretion, is another promising strategy. frontiersin.orgresearchgate.net

These approaches build on the foundational understanding of TZD pharmacology established by Ciglitazone, aiming to create synergistic therapies with enhanced efficacy for metabolic syndrome and its complications. The clinical practice of combining Pioglitazone with Metformin or GLP-1 analogues further validates the principle of multi-target engagement in diabetes management. nih.gove-dmj.org

Exploiting PPARγ-Independent Mechanisms for Therapeutic Gain

Lessons from Early Development and the Pursuit of Analogues with Improved Preclinical Profiles

The trajectory of the first-generation TZDs, from Ciglitazone's preclinical development to the clinical use and subsequent withdrawal of Troglitazone due to hepatotoxicity, offered critical lessons for drug discovery. encyclopedia.pubmdpi.comtaylorandfrancis.com A primary takeaway was the urgent need to uncouple the desired therapeutic effects (insulin sensitization) from the adverse side effects associated with full PPARγ activation.

This has driven the pursuit of analogues with improved preclinical and clinical profiles through several key strategies:

Selective PPARγ Modulators (SPPARMs): The concept of SPPARMs arose from the need to develop compounds that bind to PPARγ but elicit a different conformational change than full agonists. This results in the differential recruitment of coactivator and corepressor proteins, leading to the selective regulation of a subset of target genes. nih.gov The goal is to retain the antidiabetic benefits while minimizing side effects like weight gain and fluid retention.

Dual and Pan-PPAR Agonists: As mentioned, creating molecules that balance activity across different PPAR subtypes (e.g., PPARα/γ or PPARα/δ/γ) is another major strategy. This approach aims to achieve a broader therapeutic window, simultaneously managing glucose levels, lipid profiles, and potentially inflammation. frontiersin.orgmdpi.com

Targeting PPARγ-Independent Pathways: As learned from Ciglitazone, its analogues can be engineered to minimize or eliminate PPARγ activity while enhancing other potentially therapeutic actions, such as anti-cancer effects. The development of Δ2CG-based AR-ablative agents is a prime example of this strategy, where a liability (off-target effect) was successfully turned into a therapeutic concept. nih.govacs.org

The early challenges with compounds like Ciglitazone and Troglitazone underscored the complexity of targeting nuclear receptors. However, they also laid the groundwork for a more nuanced and sophisticated approach to drug design, leading to the development of safer and more selective modulators that continue to evolve. biocon.re.krresearchgate.net The legacy of Ciglitazone is therefore not as a failed drug, but as an indispensable chemical tool that illuminated a complex biological pathway and catalyzed decades of innovation in drug discovery. walshmedicalmedia.com

Compound Names Mentioned

Table 3: List of Compounds
Compound Name
(R)-Ciglitazone
(S)-Ciglitazone
AD-5061
AD-5075
Aleglitazar
Alogliptin
Balaglitazone
Ciglitazone
CLX-0921
Clofibric Acid
Curcumin
Cyclopenthiazide
Cyclophosphamide
Cyclosporine
Cyclothiazide
Cyproterone acetate (B1210297)
Dabrafenib
Darglitazone
Δ2CG
DS-6930
Englitazone
Exenatide
Genistein
Glibenclamide
GW0742
GW501516
GW9662
Imiglitazar
KRP-297
L-165041
L766499
Liraglutide
Lobeglitazone
Metformin
Muraglitazar
Naveglitazar
Netoglitazone
Pioglitazone
Ragaglitazar
Resveratrol
Rivoglitazone
Rosiglitazone (B1679542)
Saroglitazar
Sitagliptin
Sorbinil
STG28
Tesaglitazar
Troglitazone
Vildagliptin
Vitamin E succinate
Wy-49,322

Q & A

Basic Research: What experimental models are most suitable for studying (S)-Ciglitazone's PPARγ-dependent mechanisms?

Methodological Answer:
(S)-Ciglitazone is a selective PPARγ agonist (EC₅₀ = 3 μM in vitro) . To study PPARγ-dependent effects, use:

  • Adipocyte differentiation assays (e.g., 3T3-L1 cells) to monitor lipid accumulation and insulin sensitivity.
  • PPARγ reporter gene assays to quantify transcriptional activation.
  • Knockout/knockdown models (e.g., PPARγ-silenced HepG2 cells) to confirm target specificity .
    Key Data:
Model SystemOutcomeReference
3T3-L1 cellsIncreased lipid accumulation
HepG2 cellsReduced viability at >128 μM (PPARγ-independent)

Advanced Research: How can transcriptomic and lipidomic analyses resolve PPARγ-dependent vs. independent effects of (S)-Ciglitazone?

Methodological Answer:

  • mRNA-seq : Identify transcriptional responses (e.g., cholesterol biosynthesis pathways downregulated by (S)-Ciglitazone, upregulated by GW9662) .
  • Gene Ontology (GO) Analysis : Highlight pathways like apoptosis or lipid metabolism (e.g., ciglitazone-induced apoptosis in HepG2 cells via ROS/Ca²⁺ pathways) .
  • Lipidomics : Compare lipid profiles (e.g., ciglitazone alters multiple lipid classes vs. GW9662, which mimics vehicle controls) .
    Contradiction Note: PPARγ-independent effects (e.g., SNU-668 stomach cancer cell apoptosis) require validation with antagonists like GW9662 .

Basic Research: What are standard protocols for assessing (S)-Ciglitazone's enzyme inhibition activity?

Methodological Answer:

  • Carbonic Anhydrase II (CA II) Assay : Use esterase activity assays with acetazolamide as a control (IC₅₀ = 0.0063 mM for ciglitazone vs. 0.00044 mM for acetazolamide) .
  • Glucose-6-Phosphate Dehydrogenase (G6PD) Assay : Measure NADPH production; vancomycin serves as a control (IC₅₀ = 0.067 mM for ciglitazone vs. 0.037 mM for vancomycin) .
    Key Data:
EnzymeIC₅₀ (Ciglitazone)Control IC₅₀
CA II0.0063 mM0.00044 mM (acetazolamide)
G6PD0.067 mM0.037 mM (vancomycin)

Advanced Research: How do cell-type-specific responses to (S)-Ciglitazone impact experimental reproducibility?

Methodological Answer:

  • Cell Line Variability : SNU-668 stomach cancer cells show morphological changes (spindle-type) and G1 arrest with 40 μM ciglitazone, while SNU-216 cells remain unaffected .
  • Dose Optimization : Use viability assays (e.g., MTT) to establish non-cytotoxic concentrations (e.g., <128 μM in HepG2 cells) .
  • PPARγ Antagonists : Co-treatment with GW9662 distinguishes PPARγ-dependent effects (e.g., p21 upregulation in SNU-668 cells is PPARγ-independent) .

Basic Research: What in vivo models demonstrate (S)-Ciglitazone's antihyperglycemic effects?

Methodological Answer:

  • Ob/ob Mice : Administer 100 mg/kg/day for 2–44 days; observe reduced blood glucose and increased β-cell insulin content .
  • Dosing Considerations : Monitor glucose tolerance tests (GTT) and insulin sensitivity indices.
    Key Data:
ModelDoseOutcome
Ob/ob mice100 mg/kg/day↓ Blood glucose, ↑ insulin content

Advanced Research: How can systems biology approaches address contradictory findings in (S)-Ciglitazone studies?

Methodological Answer:

  • Multi-Omics Integration : Combine transcriptomics (mRNA-seq), lipidomics, and PPARγ ChIP-seq to identify off-target effects (e.g., ciglitazone-induced apoptosis masks PPARγ signaling in HepG2 cells) .
  • Pathway Enrichment Analysis : Use tools like DAVID or Metascape to highlight pathways (e.g., cholesterol biosynthesis) .
  • Dose-Response Curves : Validate non-linear effects (e.g., neutral lipid accumulation is concentration-dependent) .

Basic Research: What are best practices for ensuring reproducibility in (S)-Ciglitazone experiments?

Methodological Answer:

  • Detailed Protocols : Follow guidelines for experimental reporting (e.g., Beilstein Journal standards for compound characterization) .
  • Negative Controls : Include GW9662 (PPARγ antagonist) and vehicle controls (e.g., DMSO) .
  • Data Transparency : Publish raw data (e.g., mRNA-seq datasets) in repositories like GEO .

Advanced Research: How do PPARγ-independent pathways contribute to (S)-Ciglitazone's antiproliferative effects?

Methodological Answer:

  • Microarray Analysis : Identify PPARγ-independent genes (e.g., p21 upregulation in SNU-668 cells via ERK phosphorylation suppression) .
  • Flow Cytometry : Quantify cell cycle arrest (G1 phase in SNU-668 cells at 40 μM) .
  • ROS/Ca²⁺ Imaging : Measure intracellular ROS and Ca²⁺ levels (e.g., 20 μM ciglitazone induces apoptosis via ROS in vitro) .

Basic Research: What pharmacological parameters define (S)-Ciglitazone's selectivity?

Methodological Answer:

  • PPAR Isoform Selectivity : ≥33-fold selectivity for PPARγ over PPARα/δ .
  • EC₅₀ Validation : Use luciferase reporter assays with PPARγ-transfected HEK293 cells .

Advanced Research: How can conflicting data on (S)-Ciglitazone's apoptotic mechanisms be reconciled?

Methodological Answer:

  • Context-Specific Effects : Apoptosis in HepG2 cells (ROS-dependent) vs. SNU-668 cells (p21/ERK-dependent) .
  • Time-Course Experiments : Monitor early vs. late apoptotic markers (e.g., caspase-3 activation at 24h vs. 72h).
  • Mechanistic Studies : siRNA knockdown of PPARγ or p21 to isolate pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.